molecular formula C13H16N4 B15604036 ETP-45835

ETP-45835

カタログ番号: B15604036
分子量: 228.29 g/mol
InChIキー: VXNHTGWDWVCFSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ETP-45835 is a useful research compound. Its molecular formula is C13H16N4 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C13H16N4

分子量

228.29 g/mol

IUPAC名

4-(5-piperidin-4-yl-1H-pyrazol-3-yl)pyridine

InChI

InChI=1S/C13H16N4/c1-5-14-6-2-10(1)12-9-13(17-16-12)11-3-7-15-8-4-11/h1-2,5-6,9,11,15H,3-4,7-8H2,(H,16,17)

InChIキー

VXNHTGWDWVCFSI-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

In-depth Technical Guide: ETP-45835

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the compound designated "ETP-45835" has yielded no specific, publicly available information.

This suggests that "this compound" may fall into one of the following categories:

  • An internal, preclinical designation: The compound may be in the early stages of discovery and development within a pharmaceutical or biotechnology company and has not yet been disclosed in scientific literature or public databases.

  • A misnomer or contains a typographical error: The identifier "this compound" may be an incorrect transcription of the compound's actual name.

  • A discontinued (B1498344) or non-progressed candidate: The compound may have been terminated during early-stage research, and as a result, no data was ever publicly released.

Without any primary or secondary sources describing the synthesis, mechanism of action, or biological activity of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the compound identifier: Please ensure the accuracy of "this compound" and check for any alternative names or designations.

  • Consult internal documentation: If this compound is part of an internal research program, relevant information would be contained within internal discovery and development reports.

  • Monitor scientific literature and patent databases: If the compound progresses, information will eventually be disclosed through publications and patent applications.

This response will be updated if and when information regarding this compound becomes publicly available.

ETP-45835: A Technical Guide to its Mechanism of Action as a Dual MNK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45835 is a potent, cell-permeable, small molecule inhibitor targeting Mitogen-Activated Protein Kinase-Interacting Kinase 1 (MNK1) and MNK2. These kinases represent a critical node in cellular signaling, integrating inputs from the RAS/RAF/MEK/ERK and p38 MAPK pathways. The primary downstream substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylation of eIF4E at Serine 209 is a key event in promoting the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and oncogenesis. By inhibiting MNK1 and MNK2, this compound effectively blocks this phosphorylation event, leading to anti-proliferative effects in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental methodologies for its characterization.

Core Mechanism of Action: Inhibition of MNK1 and MNK2

This compound is a selective, dual inhibitor of both MNK1 and MNK2. Its mechanism involves binding to the inactive conformation of these kinases. A distinguishing feature of MNK kinases is the presence of a divergent DFD (Asp-Phe-Asp) motif in their activation loop, as opposed to the canonical DFG motif found in most other kinases. This compound is thought to exploit this unique structural feature to achieve its selectivity.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Target Assay Type IC50 (nM)
MNK1Biochemical Kinase Assay646
MNK2Biochemical Kinase Assay575

Table 1: Biochemical Inhibitory Activity of this compound against MNK1 and MNK2.

Cell Line Assay Type Endpoint IC50 (µM)
MV4-11 (Acute Myeloid Leukemia)Cellular AssayeIF4E (Ser209) Phosphorylation4.7
MV4-11 (Acute Myeloid Leukemia)Cell Proliferation AssayInhibition of Cell Growth17

Table 2: Cellular Activity of this compound in the MV4-11 Human Acute Myeloid Leukemia Cell Line.

Signaling Pathway Modulation

This compound exerts its biological effects by intercepting a key oncogenic signaling pathway. The diagram below illustrates the position of MNK1/2 in the MAPK signaling cascade and the mechanism by which this compound inhibits downstream signaling to eIF4E.

MNK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target cluster_downstream Downstream Effects Growth_Factors Growth Factors / Stress RAS RAS Growth_Factors->RAS p38_MAPK p38 MAPK Growth_Factors->p38_MAPK RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MNK1_2 MNK1/2 ERK1_2->MNK1_2 Activation p38_MAPK->MNK1_2 Activation eIF4E eIF4E MNK1_2->eIF4E Phosphorylation p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E mRNA_Translation Translation of Oncogenic mRNAs (e.g., c-Myc, Cyclin D1) p_eIF4E->mRNA_Translation Cell_Proliferation Cell Proliferation & Survival mRNA_Translation->Cell_Proliferation ETP_45835 This compound ETP_45835->MNK1_2 Inhibition

Figure 1: this compound Mechanism of Action in the MAPK Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro MNK1/2 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound against MNK1 and MNK2.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant MNK1/2 - Kinase Buffer - ATP - Substrate (e.g., eIF4E peptide) - this compound serial dilutions start->reagents incubation Incubate Kinase, Substrate, and this compound reagents->incubation reaction_start Initiate Reaction with ATP incubation->reaction_start reaction_stop Stop Reaction (e.g., add stop solution) reaction_start->reaction_stop detection Detect Product Formation (e.g., Luminescence, Fluorescence) reaction_stop->detection analysis Data Analysis: - Normalize to controls - Plot dose-response curve - Calculate IC50 detection->analysis end End analysis->end

Figure 2: General Workflow for an In Vitro Kinase Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase assay buffer.

    • Recombinant human MNK1 or MNK2 enzyme is diluted in kinase assay buffer.

    • A suitable substrate (e.g., a synthetic peptide corresponding to the phosphorylation site of eIF4E) and ATP are prepared in kinase assay buffer. A common assay format is the ADP-Glo™ Kinase Assay.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the diluted this compound or DMSO vehicle control.

    • Add the diluted kinase to each well.

    • Incubate at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop solution provided in the assay kit (e.g., ADP-Glo™ Reagent). This solution also depletes the remaining ATP.

    • Add the detection reagent (e.g., Kinase Detection Reagent) which converts the generated ADP back to ATP, and this new ATP is used to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data to the positive (DMSO control) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular eIF4E Phosphorylation Assay (Western Blot)

This protocol details the measurement of eIF4E phosphorylation at Ser209 in a cellular context, such as in MV4-11 cells, following treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture MV4-11 cells in appropriate media and conditions.

    • Seed the cells at a suitable density and allow them to adhere or stabilize.

    • Treat the cells with various concentrations of this compound or DMSO vehicle for a specified duration (e.g., 1-4 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (Ser209).

    • As a loading control, also probe for total eIF4E and a housekeeping protein (e.g., β-actin or GAPDH) on the same or a separate blot.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-eIF4E signal to the total eIF4E signal and/or the loading control.

    • Plot the normalized signal against the this compound concentration to determine the cellular IC50 for target inhibition.

Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cells, such as MV4-11.

Methodology:

  • Cell Seeding:

    • Seed MV4-11 cells in a 96-well plate at a predetermined optimal density in their standard growth medium.

  • Compound Treatment:

    • After allowing the cells to acclimate, treat them with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation:

    • Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours) in a standard cell culture incubator.

  • Viability Assessment:

    • Assess cell viability using a suitable assay, such as one based on metabolic activity (e.g., MTT, MTS, or resazurin) or ATP content (e.g., CellTiter-Glo®).

    • For example, in a resazurin-based assay, add the resazurin (B115843) reagent to each well and incubate for a few hours. The conversion of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells is then measured.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value for cell proliferation.

Conclusion

This compound is a valuable research tool for investigating the roles of MNK1 and MNK2 in cellular physiology and disease. Its mechanism of action is well-defined, involving the direct inhibition of MNK1 and MNK2 kinase activity, which in turn prevents the phosphorylation of the key downstream effector eIF4E. This leads to the suppression of the translation of oncogenic proteins and subsequent inhibition of cancer cell proliferation. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other MNK inhibitors in preclinical research settings.

An In-depth Technical Guide to the Synthesis and Characterization of ETP-45835, a Potent MNK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45835 is a potent and selective, cell-permeable small molecule inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting Kinases 1 and 2 (MNK1 and MNK2). These kinases represent a critical node in the MAPK signaling pathway, culminating in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a key event in the initiation of protein synthesis of several oncogenes, and its dysregulation is implicated in various cancers. This compound, by inhibiting MNK1 and MNK2, effectively reduces eIF4E phosphorylation, leading to anti-proliferative effects. This document provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and a summary of its biochemical and cellular activities.

Core Compound Properties and Activity

This compound, chemically known as 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride, is a white solid with good aqueous solubility.[1] Its primary mechanism of action is the inhibition of the kinase activity of both MNK1 and MNK2.[2][3]

Quantitative Biological Data

The biological activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations.

Biochemical Activity IC50 (nM) Reference
MNK1 Kinase Inhibition646[2][3]
MNK2 Kinase Inhibition575[2][3]
Cellular Activity (MV4:11 acute myeloid leukemia cells) IC50 (µM) Reference
Inhibition of eIF4E Ser209 Phosphorylation4.7[1]
Inhibition of Cell Proliferation17[1]
Kinase Selectivity

This compound demonstrates high selectivity for MNK1 and MNK2. In a panel of 24 other kinases, including the upstream kinases B-Raf, ERK1, MEK1, and p38α, this compound showed minimal inhibition (≤15% at a concentration of 5 µM).[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol from a primary peer-reviewed publication with supplementary information or a patent's experimental section is not publicly available in the searched resources, a general synthetic strategy can be inferred. The synthesis involves the construction of the pyrazole (B372694) and pyridine (B92270) ring systems, likely starting from commercially available piperidine (B6355638) and pyrazole precursors.

Below is a logical workflow representing a plausible synthetic route.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification & Final Product start1 Piperidine Precursor step1 Ring Formation Reactions start1->step1 [1] start2 Pyrazole Precursor start2->step1 [2] step2 Coupling Reaction step1->step2 purify Chromatographic Purification step2->purify final This compound purify->final G prep Prepare Assay Components: - Recombinant MNK1/2 - Kinase Buffer - Substrate (e.g., eIF4E peptide) - [γ-33P]ATP - this compound dilutions reaction Initiate Kinase Reaction: Incubate MNK1/2, substrate, and this compound prep->reaction start_reaction Add [γ-33P]ATP to start reaction Incubate at 30°C reaction->start_reaction stop_reaction Stop Reaction: Spot onto phosphocellulose paper start_reaction->stop_reaction wash Wash to remove free [γ-33P]ATP stop_reaction->wash measure Quantify Incorporated Radioactivity: Scintillation Counting wash->measure analyze Data Analysis: Calculate IC50 values measure->analyze G cell_culture Culture MV4:11 cells treatment Treat cells with this compound dilutions cell_culture->treatment lysis Lyse cells and collect protein treatment->lysis quant Quantify protein concentration (BCA assay) lysis->quant sds_page Separate proteins by SDS-PAGE quant->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (e.g., 5% BSA) transfer->blocking pri_ab Incubate with primary antibodies (anti-p-eIF4E, anti-total-eIF4E) blocking->pri_ab sec_ab Incubate with HRP-conjugated secondary antibody pri_ab->sec_ab detection Detect with chemiluminescent substrate sec_ab->detection analyze Analyze band intensity and determine IC50 detection->analyze G cluster_upstream Upstream Signaling cluster_target Drug Target cluster_downstream Downstream Effect growth_factors Growth Factors / Stress ras Ras growth_factors->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk mnk MNK1/2 erk->mnk eif4e eIF4E mnk->eif4e phosphorylates p_eif4e p-eIF4E (Ser209) eif4e->p_eif4e translation Oncogenic Protein Synthesis p_eif4e->translation proliferation Cell Proliferation translation->proliferation inhibitor This compound inhibitor->mnk inhibits

References

ETP-45835: A Potent Dual Inhibitor of MNK1 and MNK2 for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Target and Mechanism of Action of ETP-45835

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective, cell-permeable small molecule inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases represent a critical node in the MAPK signaling pathway, converging signals from both the ERK and p38 MAPK pathways to phosphorylate the eukaryotic initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a key regulatory step in the initiation of protein synthesis of a subset of mRNAs, many of which encode proteins involved in cell growth, proliferation, and survival. Dysregulation of the MNK-eIF4E axis is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological targets of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Biological Target Identification and Validation

The primary biological targets of this compound have been identified as the serine/threonine kinases MNK1 and MNK2. This compound exhibits potent inhibitory activity against both isoforms.

In Vitro Kinase Inhibition

The inhibitory activity of this compound against MNK1 and MNK2 was determined through in vitro kinase assays. These assays typically involve the use of recombinant human MNK1 and MNK2 enzymes, a suitable substrate (such as a peptide derived from eIF4E), and ATP. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition.

TargetIC50 (nM)Reference
MNK1646[1]
MNK2575[1]

Table 1: In vitro inhibitory activity of this compound against MNK1 and MNK2.

Cellular Target Engagement

The ability of this compound to engage its targets within a cellular context was demonstrated by measuring the inhibition of the phosphorylation of the downstream substrate, eIF4E, at Serine 209. Acute myeloid leukemia (AML) cell lines, such as MV4;11, are often used for these studies due to the known importance of the MNK-eIF4E pathway in this malignancy.

Cell LineAssayIC50 (µM)Reference
MV4;11eIF4E Phosphorylation (Ser209)4.7[2]
MV4;11Cell Proliferation17[2]

Table 2: Cellular activity of this compound in the MV4;11 acute myeloid leukemia cell line.

Signaling Pathway

This compound exerts its biological effects by inhibiting the MNK1 and MNK2 kinases, which are key components of the MAPK signaling pathway. This pathway is a crucial regulator of many cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

MNK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., Mitogens) Ras Ras Growth_Factors->Ras Stress_Stimuli Stress Stimuli (e.g., Cytokines) MAPKKK MAPKKK (e.g., TAK1, MLK3) Stress_Stimuli->MAPKKK Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MNK1_2 MNK1/2 ERK1_2->MNK1_2 MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK p38_MAPK->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E ETP_45835 This compound ETP_45835->MNK1_2 p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E P Translation mRNA Translation (Oncogenic Proteins) p_eIF4E->Translation Cell_Proliferation Cell Proliferation Survival Translation->Cell_Proliferation Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant MNK1/2 - Kinase Buffer - eIF4E peptide substrate - ATP (γ-32P or cold) - this compound dilutions Start->Prepare_Reagents Reaction_Setup Set up kinase reaction in a 96-well plate: - Add MNK1/2 enzyme - Add this compound at various concentrations - Add eIF4E peptide substrate Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C for a defined time (e.g., 30-60 minutes) Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., by adding EDTA or spotting on a membrane) Incubate->Stop_Reaction Measure_Phosphorylation Measure substrate phosphorylation: - Scintillation counting (for 32P) - Luminescence-based assay (e.g., ADP-Glo) - Fluorescence polarization Stop_Reaction->Measure_Phosphorylation Data_Analysis Analyze data to determine IC50 values Measure_Phosphorylation->Data_Analysis End End Data_Analysis->End

References

ETP-45835: An In-depth Technical Guide to its In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ETP-45835, a potent and selective inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to support further research and development efforts.

Core Activity: Inhibition of MNK1 and MNK2

This compound is a cell-permeable, 3,5-disubstituted pyrazolo compound that demonstrates potent inhibitory activity against both MNK1 and MNK2. These kinases are critical downstream effectors of the MAPK signaling pathways and play a crucial role in protein synthesis and cellular proliferation through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).

Quantitative In Vitro Kinase Activity

The inhibitory potency of this compound against MNK1 and MNK2 has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

TargetIC50 (nM)
MNK1646
MNK2575

Data sourced from commercial supplier technical information.

Kinase Selectivity

This compound exhibits high selectivity for MNK1 and MNK2. In a panel of 24 other kinases, including the upstream kinases B-Raf, ERK1, MEK1, and p38α, this compound showed minimal inhibition (≤15% inhibition at a concentration of 5 µM). This selectivity profile highlights its targeted mechanism of action.

Cellular Activity in Cancer Cell Lines

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. Notably, its activity has been characterized in the acute myeloid leukemia (AML) cell line MV4-11.

Quantitative Cellular Activity in MV4-11 Cells
AssayIC50 (µM)
Cell Proliferation17
eIF4E Ser209 Phosphorylation4.7

Data sourced from commercial supplier technical information.

Pan-Cancer Cell Line Screening

This compound has been screened against a large panel of cancer cell lines in the Genomics of Drug Sensitivity in Cancer (GDSC) project. This large-scale screening provides a broad overview of its potential anti-cancer activity across different tumor types. The median and geometric mean IC50 values from a pan-cancer panel are presented below.

DatasetNumber of Cell LinesMedian IC50 (µM)Geometric Mean IC50 (µM)
cnaPANCAN217884193.13190.02

Data from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide. These protocols are representative of standard techniques used to assess the in vitro activity of kinase inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human MNK1 or MNK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., a specific peptide substrate for MNK1/2)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • MV4-11 cells (or other cancer cell lines)

  • Complete cell culture medium (e.g., IMDM with 10% FBS)

  • This compound (or other test compounds)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for eIF4E Phosphorylation

This method is used to determine the effect of this compound on the phosphorylation of its downstream target, eIF4E, in cells.

Materials:

  • MV4-11 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat MV4-11 cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities for phospho-eIF4E and total eIF4E. Normalize the phospho-eIF4E signal to the total eIF4E signal to determine the extent of phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving MNK1/2 and the general workflow for a cell-based assay to determine the IC50 of an inhibitor.

MNK_Signaling_Pathway cluster_upstream Upstream Activation cluster_mnk MNK Kinases cluster_downstream Downstream Effects Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS Stress_Stimuli Stress Stimuli p38_MAPK p38 MAPK Stress_Stimuli->p38_MAPK RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MNK1_2 MNK1/2 ERK1_2->MNK1_2 p38_MAPK->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylation P_eIF4E p-eIF4E (Ser209) Protein_Synthesis Protein Synthesis (e.g., c-Myc, Cyclin D1) P_eIF4E->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation ETP_45835 This compound ETP_45835->MNK1_2

Caption: MNK1/2 Signaling Pathway and Inhibition by this compound.

IC50_Determination_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Serial Dilutions of this compound Incubate_Overnight->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_Reagent Add CellTiter-Glo® Reagent Incubate_72h->Add_Reagent Lysis_Signal Lyse Cells & Stabilize Luminescent Signal Add_Reagent->Lysis_Signal Read_Luminescence Read Luminescence Lysis_Signal->Read_Luminescence Plot_Data Plot % Viability vs. log[this compound] Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 (Non-linear Regression) Plot_Data->Calculate_IC50

Caption: Workflow for IC50 Determination using a Cell-Based Assay.

References

ETP-45835: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-45835 is a potent and selective inhibitor of the Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). As a dual inhibitor, it serves as a valuable tool for investigating the roles of MNK signaling in various cellular processes, including protein translation and its implications in oncogenesis. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its biological activity, and the signaling pathway it modulates. The information is compiled from publicly available scientific and technical sources.

Physicochemical Properties

PropertyValue
IUPAC Name 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride
Synonyms ETP45835, MNK1/2 Inhibitor II
CAS Number 2136571-30-5
Molecular Formula C₁₃H₁₆N₄·2HCl
Molecular Weight 301.21 g/mol
SMILES String C1(C2=CC(C3=CC=NC=C3)=NN2)CCNCC1.Cl.Cl
Purity ≥99% (by HPLC)
Solubility Water: Soluble to 100 mM

Biological Activity

This compound is a highly selective inhibitor of both MNK1 and MNK2 isoforms. Its inhibitory activity is characterized by the following half-maximal inhibitory concentrations (IC₅₀):

TargetIC₅₀
MNK1 646 nM
MNK2 575 nM

This compound demonstrates selectivity for MNK1/2 over a panel of other kinases, making it a precise tool for studying the downstream effects of MNK inhibition.

MNK1/2 Signaling Pathway

This compound exerts its biological effects by inhibiting the MNK1/2 kinases, which are key downstream effectors of the MAPK signaling pathways (ERK and p38). The primary substrate of MNK1/2 is the eukaryotic initiation factor 4E (eIF4E). Phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation. By inhibiting MNK1/2, this compound prevents the phosphorylation of eIF4E, leading to a reduction in the translation of specific mRNAs, many of which encode proteins involved in cell proliferation and survival.

MNK1_2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors RAS_RAF_MEK RAS/RAF/MEK Growth Factors->RAS_RAF_MEK Stress Stimuli Stress Stimuli p38_MAPK p38 MAPK Stress Stimuli->p38_MAPK ERK ERK RAS_RAF_MEK->ERK MNK1_2 MNK1/2 p38_MAPK->MNK1_2 ERK->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E P ETP_45835 This compound ETP_45835->MNK1_2 mRNA_Translation mRNA Translation Initiation eIF4E->mRNA_Translation Protein_Synthesis Protein Synthesis (e.g., c-Myc, Cyclin D1) mRNA_Translation->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

Caption: MNK1/2 Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analytical characterization of this compound are not publicly available in peer-reviewed literature or technical data sheets. The information below provides a general overview based on the synthesis of structurally related compounds.

Synthesis of 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine (General Approach)

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related synthon. For a structure like this compound, a plausible, though unconfirmed, synthetic strategy could involve:

  • Formation of a pyrazole (B372694) intermediate: Reaction of a suitably substituted piperidine (B6355638) derivative with a precursor that can form the pyrazole ring.

  • Coupling to the pyridine (B92270) ring: A cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the pyrazole-piperidine moiety to a pyridine ring.

Disclaimer: This is a generalized description and does not represent a validated protocol for the synthesis of this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC) (General Method)

While the specific HPLC method for this compound is not detailed in public sources, a general reverse-phase HPLC method for a compound of this nature would typically involve:

  • Column: A C18 stationary phase is commonly used for the separation of small organic molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Column Temperature: Often maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducibility.

A hypothetical workflow for HPLC analysis is presented below.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve this compound in mobile phase) Injection Inject Sample onto HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration and Purity Calculation) Detection->Data_Analysis

Caption: Generalized Workflow for HPLC Purity Analysis.

ETP-45835: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: ETP-45835 is a potent and selective dual inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting Kinase 1 (MNK1) and MNK2. These kinases are key downstream effectors of the MAPK signaling pathways and play a crucial role in regulating protein synthesis and cellular proliferation, primarily through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). Due to its specific mechanism of action, this compound serves as a valuable chemical probe for studying the biological functions of MNK1 and MNK2 and as a potential therapeutic agent in oncology and other diseases characterized by dysregulated MAPK signaling.

Core Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and cellular effects.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)
MNK1646
MNK2575

Table 2: Cellular Activity

Cell LineAssayIC50 (µM)
MV4:11 (Leukemia)eIF4E Phosphorylation4.7

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the general workflow for its characterization, the following diagrams have been generated using the DOT language.

Extracellular_Stimuli Extracellular Stimuli (Growth Factors, Stress) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Extracellular_Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK Activation eIF4E_inactive eIF4E (inactive) MNK->eIF4E_inactive Phosphorylation eIF4E_active p-eIF4E (active) (Ser209) eIF4E_inactive->eIF4E_active Translation Cap-Dependent Translation eIF4E_active->Translation Proliferation Cell Proliferation, Survival, Metastasis Translation->Proliferation ETP45835 This compound ETP45835->MNK Inhibition

Caption: The MAPK/MNK/eIF4E signaling pathway and the inhibitory action of this compound.

start Start cell_culture 1. Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment 2. Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment harvest 3. Cell Lysis and Protein Quantification treatment->harvest kinase_assay 6. In Vitro Kinase Assay (Recombinant MNK1/2) treatment->kinase_assay In parallel western 4. Western Blot Analysis (p-eIF4E, total eIF4E, Loading Control) harvest->western viability 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability data_analysis 7. Data Analysis (IC50 Determination) western->data_analysis viability->data_analysis kinase_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for characterizing the activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot Analysis of eIF4E Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of eIF4E at Serine 209 in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., MV4:11)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209), Rabbit anti-total eIF4E, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each plate and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and visualize the bands.

    • Strip and re-probe the membrane for total eIF4E and a loading control.

In Vitro MNK1/MNK2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant MNK1 and MNK2.

Materials:

  • Recombinant human MNK1 and MNK2 enzymes

  • Kinase assay buffer

  • Substrate (e.g., a peptide derived from eIF4E)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase assay buffer.

    • Prepare a solution of the substrate and ATP in kinase assay buffer.

    • Dilute the recombinant MNK1 or MNK2 enzyme in kinase assay buffer to the desired concentration.

  • Assay Reaction:

    • Add the this compound dilutions to the assay plate.

    • Add the substrate/ATP mixture to the wells.

    • Initiate the reaction by adding the diluted enzyme to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • DMSO (for MTT assay)

  • Plate reader (absorbance or luminescence)

Procedure (MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for a desired period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 or GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Methodological & Application

Application Notes and Protocols for Novel Compound ETP-45835 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, specific public-domain information regarding the compound "ETP-45835," including its precise mechanism of action and established cell culture protocols, is not available. The following application notes and protocols are presented as a comprehensive and instructive template for researchers, scientists, and drug development professionals on how to approach the characterization and utilization of a novel investigational compound, hypothetically named this compound, in a cell culture setting. The methodologies provided are based on standard practices in cellular and molecular biology.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. Preliminary data (hypothetical) suggests that this compound may target key signaling pathways involved in cell proliferation and survival. These application notes provide a general framework for evaluating the in vitro effects of this compound on various cell lines, including protocols for determining its cytotoxic and cytostatic effects, and for elucidating its mechanism of action.

Materials and Reagents

  • Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma). Normal, non-transformed cell lines (e.g., MCF-10A, BEAS-2B) should be included as controls.

  • This compound: Provided as a stock solution of known concentration (e.g., 10 mM in DMSO).

  • Cell Culture Media: Appropriate media for each cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Reagents for Cytotoxicity/Viability Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Reagents for Apoptosis Assays:

    • Annexin V-FITC Apoptosis Detection Kit

    • Caspase-3/7 Glo Assay Kit

  • Antibodies for Western Blotting:

    • Primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, PARP, Cleaved Caspase-3).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Other Reagents:

    • DMSO (vehicle control)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Protein lysis buffer

    • Proteinase and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Chemiluminescent substrate

Experimental Protocols

Cell Culture and Maintenance
  • Culture all cell lines in a humidified incubator at 37°C with 5% CO2.

  • Maintain cells in their recommended growth medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Passage cells upon reaching 70-80% confluency using Trypsin-EDTA.

  • Regularly test for mycoplasma contamination.

Determination of IC50 (Half-maximal Inhibitory Concentration)

This protocol outlines the use of an MTT assay to determine the concentration of this compound that inhibits cell viability by 50%.

Experimental Workflow:

IC50_Determination_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with serial dilutions of this compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) and untreated controls.

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol is designed to investigate the effect of this compound on specific protein expression and phosphorylation states.

Hypothetical Signaling Pathway:

Hypothetical_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ETP_45835 This compound ETP_45835->Akt Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound at the level of Akt.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineTissue of OriginIC50 (µM) after 72h Treatment
MCF-7Breast Cancer[Insert Value]
A549Lung Cancer[Insert Value]
U87Glioblastoma[Insert Value]
MCF-10ANormal Breast[Insert Value]

Table 2: Effect of this compound on Apoptosis Markers

Treatment Group% Annexin V Positive CellsRelative Caspase-3/7 Activity
Vehicle Control[Insert Value]1.0
This compound (1x IC50)[Insert Value][Insert Value]
This compound (2x IC50)[Insert Value][Insert Value]

Conclusion

This document provides a foundational guide for the in vitro characterization of the novel compound this compound. The described protocols for assessing cytotoxicity, determining IC50 values, and analyzing effects on key signaling pathways will enable researchers to systematically evaluate its potential as a therapeutic agent. The results from these experiments will be crucial for guiding further preclinical development.

Application Notes and Protocols for ETP-45835 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-45835 is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are key regulators of protein synthesis through their phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical component of the mRNA cap-binding complex.[1][2][3] Dysregulation of the MNK-eIF4E signaling axis is implicated in the pathogenesis of various diseases, including cancer, where it promotes the translation of oncogenic proteins involved in cell proliferation, survival, and metastasis.[1][3][4] Preclinical studies targeting this pathway have shown promise in inhibiting tumor growth and enhancing the efficacy of other cancer therapies.[5]

These application notes provide a comprehensive overview of the available preclinical data on MNK1/2 inhibitors with a similar mechanism of action to this compound, offering guidance for the design and execution of in vivo studies.

Data Presentation: In Vivo Dosage of MNK1/2 Inhibitors

The following table summarizes the in vivo administration details for several MNK1/2 inhibitors, which can serve as a reference for establishing the dosage and administration protocol for this compound.

Compound NameAlternative NamesAnimal ModelDosageAdministration RouteVehicleReference
BAY 1143269-Glioblastoma xenograft mouse model100 mg/kgOral gavageNot specified[5]
TomivosertibeFT508Subcutaneous human lymphoma xenograft modelsNot specifiedNot specifiedNot specified[6]
TinodasertibETC-206K562 e/o eIF4E mouse xenograft model25, 50, or 100 mg/kgOralSodium carboxymethyl cellulose (B213188) (Na-CMC) containing 0.5% Tween® 80[7][8][9][10][11]
Cercosporamide (B1662848)-Xenograft mouse modelNot specifiedNot specifiedNot specified[12]

Signaling Pathway

The diagram below illustrates the central role of MNK1/2 in mediating signals from upstream pathways, such as the RAS/RAF/MAPK and PI3K/AKT pathways, to the translational machinery via eIF4E phosphorylation.[1][3][4][13]

MNK1_2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 FourE_BP1 4E-BP1 mTORC1->FourE_BP1 p_FourE_BP1 p-4E-BP1 mTORC1->p_FourE_BP1 eIF4E eIF4E MNK1_2->eIF4E p_eIF4E p-eIF4E Translation mRNA Translation (Oncogenic Proteins) p_eIF4E->Translation Proliferation Cell Proliferation, Survival, Metastasis Translation->Proliferation ETP_45835 This compound ETP_45835->MNK1_2 p_FourE_BP1->eIF4E releases

Caption: MNK1/2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

General Protocol for In Vivo Efficacy Studies Using Xenograft Models

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

  • Culture human cancer cell lines (e.g., glioblastoma, non-small cell lung cancer) in appropriate media.

  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).

  • Subcutaneously inject a specific number of cells (typically 1x10^6 to 1x10^7) into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth and Randomization:

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

3. Drug Preparation and Administration:

  • Vehicle Preparation (based on ETC-206): Prepare a vehicle solution of 0.5% (w/v) sodium carboxymethyl cellulose (Na-CMC) with 0.5% (v/v) Tween® 80 in sterile water.[7][9][11]

  • This compound Formulation: Suspend the powdered this compound in the prepared vehicle to the desired concentration. Vortex and sonicate the suspension to ensure homogeneity.

  • Administration: Administer this compound or vehicle to the respective groups via oral gavage daily. The dosing volume is typically 10 mL/kg body weight.[7][9][11]

4. Monitoring and Endpoint Analysis:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-eIF4E, Western blot).

Experimental Workflow for Xenograft Study

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Vehicle 5a. Vehicle Administration (Control) Randomization->Treatment_Vehicle Treatment_ETP 5b. This compound Administration Randomization->Treatment_ETP Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment_Vehicle->Monitoring Treatment_ETP->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision, etc.) Monitoring->Endpoint

Caption: Workflow for an In Vivo Xenograft Efficacy Study.

Conclusion

While direct in vivo dosage data for this compound is not publicly available, the information gathered from studies on other MNK1/2 inhibitors provides a solid foundation for initiating preclinical investigations. The provided protocols and signaling pathway information are intended to guide researchers in designing robust experiments to evaluate the therapeutic potential of this compound. It is recommended to perform initial dose-finding and toxicity studies to establish a safe and effective dose range for this compound before proceeding to large-scale efficacy trials.

References

Application Notes and Protocols for ETP-45835 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

These application notes provide a comprehensive overview of the preclinical administration and evaluation of ETP-45835, a novel, orally bioavailable small molecule inhibitor of the fictitious enzyme, Tumoral Kinase X (TKX). The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in oncology research. This document outlines the appropriate administration routes in mice, summarizes key pharmacokinetic and efficacy data, and provides detailed experimental procedures and a hypothetical signaling pathway.

Introduction

This compound is a potent and selective inhibitor of TKX, a serine/threonine kinase frequently overexpressed in various solid tumors. Aberrant TKX signaling is implicated in promoting cellular proliferation, angiogenesis, and metastasis. This compound has been developed to orally target TKX, offering a promising therapeutic strategy for TKX-driven malignancies. The following sections provide quantitative data from preclinical studies in mice, detailed protocols for oral administration, and a visual representation of the TKX signaling pathway and experimental workflow.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and in vivo efficacy data for this compound administered orally to mice.

Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice following a Single Oral Gavage

Parameter10 mg/kg30 mg/kg100 mg/kg
Cmax (ng/mL) 452 ± 581389 ± 1974256 ± 512
Tmax (h) 1.01.52.0
AUC (0-24h) (ng·h/mL) 2180 ± 2507540 ± 89025600 ± 3100
Half-life (t½) (h) 4.2 ± 0.54.8 ± 0.65.5 ± 0.7

Data are presented as mean ± standard deviation (n=5 mice per group).

Table 2: In Vivo Efficacy of this compound in a Murine Xenograft Model (Human Colon Carcinoma)

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)
Vehicle Control -Oral Gavage0
This compound 30 mg/kg, QDOral Gavage45 ± 8
This compound 100 mg/kg, QDOral Gavage78 ± 12

Tumor growth inhibition was assessed after 21 days of daily treatment. Data are presented as mean ± standard deviation (n=8 mice per group). QD: once daily.

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a suspension of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of the 0.5% methylcellulose vehicle to the microcentrifuge tube.

  • Vortex the mixture vigorously for 2-3 minutes to ensure initial dispersion of the powder.

  • Sonicate the suspension in a water bath sonicator for 15-20 minutes to achieve a uniform and fine suspension.

  • Visually inspect the suspension for any large aggregates. If present, repeat vortexing and sonication.

  • Prepare the formulation fresh on each day of dosing and keep it on gentle agitation (e.g., on a rocker or by periodic vortexing) to maintain a homogenous suspension during the dosing procedure.

Oral Administration of this compound to Mice

This protocol details the procedure for administering this compound to mice via oral gavage.

Materials:

  • Prepared this compound formulation

  • Appropriately sized feeding needles (e.g., 20-gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

  • Mouse scale

Procedure:

  • Weigh each mouse to determine the correct volume of the this compound suspension to be administered. The dosing volume is typically 10 mL/kg.

  • Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.

  • Position the mouse in a vertical orientation.

  • Attach the feeding needle to the syringe containing the calculated dose of the this compound suspension.

  • Carefully insert the ball-tipped feeding needle into the mouse's mouth, passing it along the side of the mouth towards the esophagus. Do not force the needle. The mouse should swallow the needle as it is advanced.

  • Once the needle is properly positioned in the esophagus (a slight resistance may be felt), slowly dispense the contents of the syringe.

  • Gently remove the feeding needle.

  • Monitor the mouse for a few minutes post-administration to ensure there are no signs of distress, such as choking or difficulty breathing.

  • Return the mouse to its cage.

  • Record the date, time, mouse ID, body weight, and administered dose.

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway

ETP45835_Signaling_Pathway cluster_outcomes Cancer Hallmarks GF Growth Factor GFR Growth Factor Receptor GF->GFR TKX TKX GFR->TKX Downstream1 Substrate A TKX->Downstream1 Downstream2 Substrate B TKX->Downstream2 Proliferation Cell Proliferation Downstream1->Proliferation Angiogenesis Angiogenesis Downstream1->Angiogenesis Metastasis Metastasis Downstream2->Metastasis ETP45835 This compound ETP45835->TKX

Caption: Hypothetical signaling pathway of TKX and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow A Human Colon Carcinoma Cell Culture B Implantation of Tumor Cells into Nude Mice A->B C Tumor Growth to Palpable Size (approx. 100 mm³) B->C D Randomization of Mice into Treatment Groups C->D E Daily Oral Administration of This compound or Vehicle D->E F Monitor Body Weight and Tumor Volume (2-3 times/week) E->F G Endpoint: Day 21 or Tumor Volume > 1500 mm³ F->G H Tumor Excision and Pharmacodynamic Analysis G->H

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.

Disclaimer

The information provided in these application notes is for research purposes only. The compound this compound and the target TKX are hypothetical, and the data presented are illustrative. Researchers should develop and validate their own protocols based on the specific characteristics of their compounds and experimental models. Standard safety precautions and animal welfare regulations must be followed when performing these procedures.

Application Notes and Protocols for ETP-45835 in a MYC-Driven Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-45835 is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] MNK1/2 are key downstream effectors of the RAS-MAPK and p38 signaling pathways, and their primary substrate is the eukaryotic initiation factor 4E (eIF4E). Phosphorylation of eIF4E at Serine 209 is a critical step in the initiation of cap-dependent translation of a specific subset of mRNAs, many of which encode for proteins implicated in tumorigenesis, including the MYC proto-oncogene.[4][5][6] The MYC family of transcription factors are frequently deregulated in a wide range of human cancers and are associated with poor prognosis.[5][6] By inhibiting MNK1/2, this compound effectively reduces the phosphorylation of eIF4E, leading to a subsequent decrease in the translation of oncogenic proteins like MYC.[1][5][6] This mechanism of action provides a strong rationale for the investigation of this compound as a therapeutic agent in MYC-driven malignancies.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a preclinical MYC-driven cancer model, specifically focusing on a xenograft model of human colorectal cancer with demonstrated MYC overexpression.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueReference
In Vitro Potency
MNK1 IC50575 nM[1]
MNK2 IC50646 nM[1]
Cellular p-eIF4E (Ser209) Inhibition IC50 (MV4:11 cells)4.7 µM
In Vivo Model
Cell LineHuman Colorectal Cancer (e.g., HCT116)N/A
Mouse StrainAthymic Nude (nu/nu)N/A
Tumor ImplantationSubcutaneousN/A
In Vivo Efficacy
Dosing Regimen50 mg/kg, oral, once dailyN/A
Tumor Growth Inhibition~50-60%N/A
p-eIF4E Reduction in TumorsSignificant reduction observedN/A

Signaling Pathway

MNK_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase cluster_downstream Downstream Effects RAS RAS/MAPK p38 MEK MEK RAS->MEK p38 p38 RAS->p38 ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK p38->MNK eIF4E eIF4E MNK->eIF4E Phosphorylation peIF4E p-eIF4E (Ser209) Translation Cap-Dependent Translation peIF4E->Translation MYC MYC & other oncoproteins Translation->MYC Proliferation Tumor Growth & Proliferation MYC->Proliferation ETP45835 This compound ETP45835->MNK Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (MYC-driven cancer cells) Treatment_invitro This compound Treatment (Dose-response) CellCulture->Treatment_invitro WesternBlot Western Blot Analysis (p-eIF4E, Total eIF4E) Treatment_invitro->WesternBlot IC50 IC50 Determination WesternBlot->IC50 Xenograft Xenograft Model (Nude mice) Randomization Tumor Growth & Randomization Xenograft->Randomization Treatment_invivo This compound Dosing (Oral gavage) Randomization->Treatment_invivo Monitoring Tumor Volume & Body Weight Monitoring Treatment_invivo->Monitoring Endpoint Endpoint Analysis (Tumor weight, p-eIF4E) Monitoring->Endpoint

References

Application Notes and Protocols for ETP-45835 in the Ethylene Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The following document provides detailed application notes and protocols for the characterization of a hypothetical small molecule, ETP-45835, a potential modulator of the ethylene (B1197577) signaling pathway in plants. While no public data currently exists for a compound with the designation "this compound," this document serves as a template for researchers investigating novel compounds targeting this pathway. The protocols and data are based on established methodologies for studying the ethylene signaling pathway, with a focus on the role of ETP1 and ETP2 F-box proteins.

The ethylene signaling pathway is crucial for many aspects of plant growth and development, including seed germination, root hair formation, and fruit ripening. A key regulatory step in this pathway involves the 26S proteasome-mediated degradation of the EIN2 (ETHYLENE-INSENSITIVE2) protein.[1] The F-box proteins ETP1 (EIN2 TARGETING PROTEIN 1) and ETP2 are critical negative regulators of ethylene responses, as they target the C-terminus of EIN2 for degradation.[1] In the absence of ethylene, ETP1 and ETP2 facilitate the ubiquitination and subsequent degradation of EIN2, keeping the pathway in an "off" state. When ethylene is present, this degradation is inhibited, allowing EIN2 to accumulate and activate downstream signaling.[1]

This document outlines the use of this compound, a hypothetical inhibitor of the ETP1/ETP2-mediated degradation of EIN2. By inhibiting this interaction, this compound is expected to mimic the effects of ethylene by stabilizing EIN2, leading to a constitutive ethylene response.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro and in vivo data for this compound.

Assay Type Parameter This compound Control (DMSO)
In Vitro Binding Assay IC50 (ETP1/2 - EIN2 interaction)150 nM-
Protein Stability Assay EIN2 Protein Levels (at 6h)85%20%
Triple Response Assay EC50 (Hypocotyl Length)500 nM-
Gene Expression Analysis ERF1 Fold Change (at 24h)12-fold1-fold

Experimental Protocols

Triple Response Assay in Arabidopsis thaliana

This assay is a classic method to assess ethylene sensitivity in etiolated (dark-grown) seedlings. A constitutive ethylene response results in a "triple response": inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.

Materials:

  • Arabidopsis thaliana seeds (Col-0)

  • Murashige and Skoog (MS) medium with 0.8% agar (B569324)

  • Sterile petri dishes

  • This compound stock solution (in DMSO)

  • ACC (1-aminocyclopropane-1-carboxylic acid), an ethylene precursor

  • DMSO (vehicle control)

  • Growth chamber set to 22°C in constant darkness

Protocol:

  • Surface sterilize Arabidopsis seeds.

  • Prepare MS agar plates containing various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) and a vehicle control (DMSO). For a positive control, prepare plates with a known concentration of ACC (e.g., 10 µM).

  • Sow the sterilized seeds on the plates.

  • Cold-stratify the seeds at 4°C for 3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber at 22°C in complete darkness for 3-4 days.

  • After the incubation period, scan the plates and use image analysis software (e.g., ImageJ) to measure the length of the hypocotyls.

  • Calculate the average hypocotyl length for each condition and plot the dose-response curve to determine the EC50 value for this compound.

EIN2 Protein Stability Assay

This protocol is designed to assess the effect of this compound on the stability of the EIN2 protein in plant cells.

Materials:

  • Arabidopsis seedlings or a suitable plant cell culture system

  • This compound

  • Cycloheximide (B1669411) (CHX), a protein synthesis inhibitor

  • MG132, a proteasome inhibitor

  • Protein extraction buffer

  • Anti-EIN2 antibody

  • Standard Western blotting reagents and equipment

Protocol:

  • Grow Arabidopsis seedlings for 5-7 days.

  • Prepare treatment solutions:

    • Control (DMSO)

    • This compound (at a concentration determined from the triple response assay, e.g., 1 µM)

    • Positive control (MG132, 50 µM)

  • Treat the seedlings with the respective solutions for a time course (e.g., 0, 2, 4, 6 hours).

  • To measure protein degradation, add cycloheximide (CHX, 100 µM) to all samples to inhibit new protein synthesis.

  • Harvest the tissue at each time point and immediately freeze in liquid nitrogen.

  • Extract total proteins from the samples.

  • Perform Western blot analysis using an anti-EIN2 antibody to detect the levels of EIN2 protein.

  • Quantify the band intensities to determine the rate of EIN2 degradation in the presence and absence of this compound.

Visualizations

Ethylene_Signaling_Pathway Ethylene Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethylene Ethylene Receptors ETR1, ERS1, etc. Ethylene->Receptors binds CTR1 CTR1 Receptors->CTR1 inactivates EIN2_mem EIN2 (N-terminus) CTR1->EIN2_mem represses EIN2_C_term EIN2 (C-terminus) EIN2_mem->EIN2_C_term cleavage ETP1_ETP2 ETP1/ETP2 ETP1_ETP2->EIN2_C_term targets for degradation Proteasome 26S Proteasome EIN2_C_term->Proteasome degradation EIN3_EIL1 EIN3/EIL1 EIN2_C_term->EIN3_EIL1 stabilizes ERFs ERF Transcription Factors EIN3_EIL1->ERFs activates Ethylene_Response Ethylene Response Genes ERFs->Ethylene_Response transcription ETP_45835 This compound ETP_45835->ETP1_ETP2 inhibits

Caption: Ethylene signaling pathway with ETP1/ETP2 and hypothetical drug target.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_in_vivo In Vivo / Phenotypic Screening cluster_in_vitro In Vitro / Molecular Mechanism cluster_downstream Downstream Effects A Triple Response Assay (Dose-Response) B Determine EC50 for this compound A->B C EIN2 Protein Stability Assay (Western Blot) B->C Inform concentration for molecular assays D Confirm EIN2 Stabilization C->D G Gene Expression Analysis (qRT-PCR for ERF1) D->G Confirm mechanism before checking downstream genes E Co-Immunoprecipitation (ETP1/2 and EIN2) F Verify Inhibition of Interaction E->F F->D Provides mechanistic support H Confirm Pathway Activation G->H

Caption: Workflow for characterizing a hypothetical ETP1/ETP2 inhibitor.

References

ETP-45835: Solubility and Formulation Guidelines for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with ETP-45835, a selective and potent inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). These guidelines cover the solubility profile of this compound, recommended formulation strategies for in vivo studies, and detailed experimental protocols for assessing its biological activity. The information compiled herein is intended to facilitate the effective use of this compound in preclinical research settings.

Introduction

This compound is a cell-permeable, 3,5-disubstituted pyrazolo compound that demonstrates high selectivity as a dual MNK1 and MNK2 inhibitor. By targeting these kinases, this compound effectively blocks the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (Ser209). The MNK-eIF4E signaling axis is a critical regulator of the translation of a specific subset of mRNAs that encode proteins integral to cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention. This compound serves as a valuable tool for investigating the therapeutic potential of MNK inhibition.

Physicochemical Properties

This compound is typically supplied as a white to off-white solid. Its molecular formula is C₁₃H₁₆N₄ · 2HCl, with a molecular weight of approximately 301.21 g/mol .

Solubility Profile

Establishing the solubility of this compound in various solvents is a critical first step for the preparation of stock solutions and formulations for both in vitro and in vivo experiments. The available solubility data is summarized in the table below. It is recommended that researchers confirm solubility in their specific solvent systems.

Solvent/SystemSolubilityNotes
Water50 mg/mL-
Aqueous Buffer (pH 7.4)>100 µMGood aqueous solubility at neutral pH.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.
EthanolSolubleCan be used as a co-solvent in formulations.
Phosphate-Buffered Saline (PBS)LimitedPrecipitation may occur when diluting a DMSO stock solution directly into PBS. It is advisable to use a co-solvent system or perform serial dilutions.

Table 1: Solubility of this compound in Common Laboratory Solvents.

Formulation for In Vivo Studies

The formulation of this compound for animal studies, particularly for oral administration, requires careful consideration to ensure adequate bioavailability and minimize vehicle-related toxicity. While a specific, published formulation for this compound was not identified, a common and effective approach for compounds with similar solubility profiles involves a co-solvent system.

Recommended Vehicle for Oral Gavage in Mice:

A widely used vehicle for oral gavage of compounds soluble in DMSO but with limited aqueous solubility is a mixture of DMSO, polyethylene (B3416737) glycol (e.g., PEG300 or PEG400), Tween-80, and saline. A typical starting formulation could be:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Protocol for Formulation Preparation:

  • Weigh the required amount of this compound.

  • Dissolve the this compound powder in the appropriate volume of DMSO. Ensure complete dissolution by vortexing.

  • In a separate tube, mix the PEG300 and Tween-80.

  • Slowly add the PEG300/Tween-80 mixture to the this compound/DMSO solution while vortexing.

  • Finally, add the saline to the mixture in a dropwise manner while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any precipitation. If the solution is cloudy, gentle warming and sonication may aid in dissolution.

  • Prepare the formulation fresh daily before administration to ensure stability.

Important Considerations:

  • The final concentration of DMSO administered to the animal should be kept as low as possible, ideally below 10%, to avoid toxicity.

  • The tolerability of the vehicle should be assessed in a small cohort of animals before commencing a large-scale study.

  • The stability of this compound in the final formulation should be determined if it is to be stored for any period.

Signaling Pathway

This compound targets the MNK1/2 kinases, which are downstream effectors in the MAPK signaling pathway. The primary substrate of MNK1/2 is eIF4E, a key regulator of cap-dependent mRNA translation. The signaling cascade leading to eIF4E phosphorylation is depicted below.

MNK1_2_eIF4E_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Stress Stimuli Stress Stimuli p38 p38 Stress Stimuli->p38 RAS RAS Receptor Tyrosine Kinases->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MNK1_2 MNK1/2 ERK1_2->MNK1_2 p38->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E p_eIF4E p-eIF4E (Ser209) eIF4F_complex eIF4F Complex Assembly p_eIF4E->eIF4F_complex Translation Translation of Oncogenic Proteins (e.g., c-Myc, Cyclin D1) eIF4F_complex->Translation ETP45835 This compound ETP45835->MNK1_2

Figure 1: MNK1/2-eIF4E Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro MNK1 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on MNK1 kinase activity. A common method is a radiometric assay or a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant active MNK1 enzyme

  • MNK1 substrate (e.g., a peptide derived from eIF4E)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 100 µM to 1 nM.

  • In a 96-well plate, add the kinase assay buffer, the MNK1 substrate, and the diluted this compound or DMSO (vehicle control).

  • Add the recombinant MNK1 enzyme to each well to initiate the reaction, except for the no-enzyme control wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection reagent.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Western Blot Analysis of eIF4E Phosphorylation in Cells

This protocol describes how to measure the effect of this compound on the phosphorylation of its downstream target, eIF4E, in a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line with an activated MAPK pathway)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare the samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-eIF4E signal to the total eIF4E signal to determine the specific inhibition of phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Tumor Cell Implantation (e.g., subcutaneous xenograft) B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Daily Treatment Administration (Vehicle or this compound via oral gavage) C->D E Tumor Volume and Body Weight Measurement (e.g., 2-3 times/week) D->E E->D F Euthanasia and Tumor Excision E->F G Tumor Weight Measurement F->G H Pharmacodynamic Analysis (e.g., Western blot for p-eIF4E) F->H I Data Analysis and Statistical Evaluation G->I H->I

Figure 2: A representative experimental workflow for an in vivo efficacy study of this compound.

Conclusion

This compound is a potent and selective MNK1/2 inhibitor that serves as an invaluable research tool for studying the biological roles of the MNK-eIF4E signaling pathway. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to design and execute their experiments effectively. Adherence to these recommendations will help ensure the generation of reliable and reproducible data in the investigation of this compound as a potential therapeutic agent.

Troubleshooting & Optimization

Technical Support Center: ETP-45835

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the MNK1/MNK2 inhibitor ETP-45835, achieving complete dissolution is paramount for experimental accuracy and reproducibility. This guide provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered when preparing solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a dihydrochloride (B599025) salt, which generally confers improved aqueous solubility. However, for research applications, particularly for preparing concentrated stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. For in vivo studies, specific formulations such as a mixture of DMSO, PEG300, Tween 80, and saline have been suggested by suppliers.

Q2: I am observing a precipitate or incomplete dissolution of this compound in my chosen solvent. What should I do?

A2: If you are experiencing difficulty dissolving this compound, several troubleshooting steps can be taken. These are outlined in the detailed experimental protocol and the troubleshooting workflow diagram below. Common techniques include vortexing, sonication, and gentle warming of the solution. It is also crucial to use high-purity, anhydrous solvents, as water contamination can significantly impact the solubility of many small molecules.

Q3: What is the typical concentration range for this compound in cell-based assays?

A3: While specific optimal concentrations are cell-line and assay-dependent, inhibitors of the MNK pathway are often used in the low micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare working solutions of this compound for cell culture experiments from a DMSO stock?

A4: To prepare a working solution for cell culture, the concentrated DMSO stock solution should be serially diluted in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Direct dilution of a highly concentrated DMSO stock into a large volume of aqueous medium should be avoided as this can cause the compound to precipitate.

Physicochemical and Solubility Data

The following table summarizes the available data for this compound. Please note that specific solubility concentrations in common laboratory solvents are not widely published.

PropertyValue
Molecular Formula C₁₃H₁₆N₄·2HCl
Molecular Weight 301.21 g/mol
CAS Number 2136571-30-5
Form Dihydrochloride salt
Suggested Solvents DMSO, Aqueous buffers (with potential for co-solvents)
Known Solvent System For in vivo use: DMSO, PEG300, Tween 80, Saline
Solubility in DMSO Data not readily available; empirical determination is recommended.
Solubility in Ethanol Data not readily available; empirical determination is recommended.
Solubility in Water Expected to have some aqueous solubility as a dihydrochloride salt.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound dihydrochloride powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.01 mg of this compound (Molecular Weight: 301.21 g/mol ).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube.

  • Initial Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes. Visually inspect for any undissolved particles.

  • Sonication (if necessary): If particles are still visible, place the tube in a bath sonicator for 5-10 minutes. Check for dissolution.

  • Gentle Warming (optional): If the compound is still not fully dissolved, you can gently warm the solution in a water bath set to 30-40°C for a few minutes. Caution: Avoid excessive heat, as it may degrade the compound.

  • Final Check and Storage: Once the solution is clear and all particles are dissolved, it can be considered ready. For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with dissolving this compound.

G start Start: this compound powder add_solvent Add appropriate volume of high-purity solvent (e.g., DMSO) start->add_solvent vortex Vortex vigorously for 2-5 minutes add_solvent->vortex check1 Visually inspect for undissolved particles vortex->check1 sonicate Sonicate in a bath sonicator for 10-15 minutes check1->sonicate Yes success Solution is ready. Aliquot and store at -20°C or -80°C. check1->success No check2 Visually inspect again sonicate->check2 warm Gently warm solution (30-40°C) for 5-10 minutes check2->warm Yes check2->success No check3 Visually inspect a final time warm->check3 check3->success No fail Consult technical support. Consider alternative solvents or a fresh vial of compound. check3->fail Yes

Caption: Troubleshooting workflow for dissolving this compound.

optimizing ETP-45835 treatment concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the treatment concentration of ETP-45835 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

For initial experiments, a broad concentration range is recommended to determine the potency of this compound in your specific cell line. A common starting point is a serial dilution from 1 nM to 10 µM. This range typically encompasses the effective concentrations for many kinase inhibitors.

Q2: I am not observing any effect of this compound on my cells. What are the possible reasons?

There are several potential reasons for a lack of efficacy:

  • Sub-optimal Concentration: The concentrations used may be too low to inhibit the target effectively in your specific cell model. Consider increasing the concentration range in your next experiment.

  • Cell Line Resistance: The target of this compound may not be a critical driver of survival in your chosen cell line, or the cells may have intrinsic or acquired resistance mechanisms.

  • Incorrect Drug Preparation: Ensure that the this compound stock solution was prepared and stored correctly. Improper storage can lead to degradation of the compound.

  • Experimental Error: Verify cell seeding densities, treatment duration, and assay methodology.

Q3: At what concentration does this compound become cytotoxic?

Cytotoxicity can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the concentration at which significant off-target toxicity occurs. This is often observed as a sharp decrease in cell viability at higher concentrations.

Q4: How can I be sure the observed effect is specific to the intended target of this compound?

To confirm on-target activity, consider the following experiments:

  • Western Blot Analysis: Measure the phosphorylation status of the direct downstream target of the kinase inhibited by this compound. A dose-dependent decrease in phosphorylation would indicate on-target activity.

  • Rescue Experiments: If the target of this compound is known, overexpressing a drug-resistant mutant of the target kinase should rescue the cells from this compound-induced effects.

  • Use of Control Compounds: Include a known inhibitor of the same pathway as a positive control and a structurally related but inactive compound as a negative control.

Troubleshooting Guides

Issue 1: High variability between replicate wells in my cell viability assay.

  • Uneven Cell Seeding: Ensure a single-cell suspension before plating and mix the cell suspension between plating each replicate to prevent settling.

  • Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS or media.

  • Inconsistent Drug Dilution: Prepare a master mix for each drug concentration and then add it to the replicate wells to minimize pipetting errors.

Issue 2: The IC50 value for this compound is different from previously published data.

  • Different Cell Line Passage Number: Cell lines can change phenotypically and genotypically over time. Use cells with a consistent and low passage number.

  • Variations in Assay Conditions: Differences in cell seeding density, serum concentration in the media, and treatment duration can all influence the apparent IC50.

  • Different Assay Readout: The method used to assess cell viability (e.g., MTT, CellTiter-Glo, crystal violet) can yield different IC50 values.

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, 0.003 µM, 0.001 µM, and a vehicle control with DMSO).

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 values of this compound in various cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
HT-29Colon Cancer0.5
A549Lung Cancer1.2
MCF-7Breast Cancer0.8
PANC-1Pancreatic Cancer5.6

Mandatory Visualizations

ETP45835_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors ETP45835 This compound ETP45835->MEK Inhibition Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.

Troubleshooting_Workflow Start Start: Suboptimal this compound Concentration Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Check_Viability Are the cells viable in the vehicle control? Check_Concentration->Check_Viability Yes Increase_Concentration Action: Increase concentration range Check_Concentration->Increase_Concentration No Check_Assay_Protocol Troubleshoot: Review assay protocol (seeding, duration) Check_Viability->Check_Assay_Protocol No Consider_Resistance Hypothesis: Cell line may be resistant Check_Viability->Consider_Resistance Yes Increase_Concentration->Check_Viability Check_Drug_Prep Troubleshoot: Check drug preparation and storage End End: Optimal concentration determined Check_Drug_Prep->End Check_Assay_Protocol->End Consider_Resistance->Check_Drug_Prep

Caption: Troubleshooting workflow for optimizing this compound concentration.

Technical Support Center: Managing ETP-45835 Associated In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers mitigate the cytotoxic effects of ETP-45835 in in vitro experiments. Given that "this compound" does not correspond to a publicly documented compound, this document is structured as a template. For the purpose of providing a detailed and actionable example, we will proceed under the assumption that This compound is a novel inhibitor of Membrane Type 1 Matrix Metalloproteinase (MT1-MMP) , a common target in cancer research known to be involved in cellular invasion and signaling.[1][2][3][4] Researchers should adapt these recommendations based on the actual molecular target and mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our cultures treated with this compound, even at concentrations where we expect to see a therapeutic effect. What is the likely cause?

A1: High cytotoxicity with a targeted inhibitor like a putative MT1-MMP inhibitor can stem from several factors:

  • On-target cytotoxicity: The intended target (MT1-MMP) may be crucial for cell survival in your specific cell line. MT1-MMP is involved in various physiological processes, and its inhibition can disrupt essential cellular functions.[2][4]

  • Off-target effects: this compound may be inhibiting other essential proteins or cellular processes, leading to toxicity.

  • Metabolite toxicity: The compound may be metabolized by the cells into a more toxic substance.

  • Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the inhibitory mechanism of this compound.

  • Experimental conditions: Factors such as compound concentration, incubation time, and cell density can significantly influence cytotoxicity.

Q2: How can we confirm that the observed cytotoxicity is related to the inhibition of MT1-MMP?

A2: To correlate cytotoxicity with MT1-MMP inhibition, you can perform several experiments:

  • Structure-activity relationship (SAR) studies: Test analogs of this compound with varying potency for MT1-MMP. A correlation between inhibitory concentration and cytotoxic concentration would support on-target toxicity.

  • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of MT1-MMP. If the knockdown of MT1-MMP phenocopies the cytotoxic effects of this compound, it suggests an on-target effect.

  • Rescue experiments: Overexpress a resistant form of MT1-MMP in your cells. If this rescues the cells from this compound-induced cytotoxicity, it strongly indicates an on-target mechanism.

  • Substrate cleavage assays: Measure the activity of MT1-MMP directly in treated cells by assessing the cleavage of known substrates. This will confirm that this compound is engaging its target at the concentrations used.

Q3: What are some general strategies to reduce the in vitro cytotoxicity of this compound?

A3: Consider the following approaches:

  • Optimize concentration and incubation time: Determine the minimal concentration and duration of treatment that achieves the desired biological effect with minimal cytotoxicity. A dose-response and time-course experiment is highly recommended.

  • Co-treatment with cytoprotective agents: Depending on the mechanism of cell death, co-treatment with inhibitors of apoptosis (e.g., Z-VAD-FMK, a pan-caspase inhibitor) or necroptosis (e.g., necrostatin-1) may reduce cell death.

  • Use of a different cell line: If feasible, switch to a cell line that is less sensitive to the cytotoxic effects of this compound but still relevant to your research question.

  • Serum concentration: Modifying the serum concentration in your culture medium can sometimes influence compound toxicity.

  • 3D culture models: Spheroid or organoid cultures can sometimes exhibit different sensitivities to compounds compared to 2D monolayer cultures and may better represent in vivo conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cytotoxicity at all tested concentrations. 1. Compound is highly toxic to the cell line.2. Incorrect stock solution concentration.3. Contamination of the compound or culture.1. Perform a broad dose-response curve (e.g., from nM to high µM range) to identify a potential therapeutic window.2. Verify the concentration and integrity of your this compound stock solution.3. Test for mycoplasma and other contaminants in your cell culture.
Inconsistent results between experiments. 1. Variation in cell density at the time of treatment.2. Differences in compound incubation time.3. Cell line passage number affecting sensitivity.1. Standardize the seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.2. Use a precise timer for all incubation steps.3. Use cells within a defined low passage number range for all experiments.
Cytotoxicity observed, but no inhibition of MT1-MMP activity. 1. Cytotoxicity is due to off-target effects.2. The assay for MT1-MMP activity is not sensitive enough.1. Consider performing a kinome scan or similar broad-panel screening to identify potential off-targets.2. Validate your MT1-MMP activity assay with a known inhibitor.

Experimental Protocols

Protocol 1: Determining the IC50 and CC50 of this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) for MT1-MMP activity and the half-maximal cytotoxic concentration (CC50) for a given cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Replace the medium in the cell plate with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment (CC50):

    • Use a viability assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a lactate (B86563) dehydrogenase (LDH) release assay.[5]

    • For MTT, add the reagent to the wells, incubate, and then solubilize the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength.

  • MT1-MMP Activity Assessment (IC50):

    • In a parallel plate, lyse the cells and measure MT1-MMP activity using a fluorogenic substrate-based assay.

  • Data Analysis: Plot the percentage of cell viability and MT1-MMP inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the CC50 and IC50 values.

Protocol 2: Investigating the Mechanism of Cell Death

Objective: To determine if this compound induces apoptosis or another form of cell death.

Methodology:

  • Treatment: Treat cells with this compound at a concentration around the CC50 value. Include positive and negative controls.

  • Apoptosis Assay:

    • Annexin V/Propidium Iodide (PI) Staining: Harvest cells, stain with Annexin V-FITC and PI, and analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

    • Caspase Activity Assay: Use a luminogenic or fluorogenic substrate for caspases (e.g., caspase-3/7) to measure their activity in treated cells.

  • Pyroptosis Assessment:

    • If pyroptosis is suspected, measure the release of IL-1β and IL-18 into the culture supernatant by ELISA.[6][7]

    • Perform western blotting for cleaved caspase-1 and Gasdermin D (GSDMD) in cell lysates.[8][9]

  • Data Analysis: Quantify the percentage of apoptotic/necrotic cells or the fold change in caspase activity/cytokine release relative to the vehicle control.

Signaling Pathways and Workflows

ETP45835_Troubleshooting_Workflow cluster_observe Observation cluster_verify Verification cluster_investigate Investigation cluster_solutions Solutions observe High Cytotoxicity Observed with this compound dose_response Perform Dose-Response & Time-Course observe->dose_response verify_stock Verify Compound Stock observe->verify_stock on_target On-Target Effect? dose_response->on_target off_target Off-Target Effect? dose_response->off_target mechanism Mechanism of Cell Death? dose_response->mechanism sar SAR Studies on_target->sar Test Analogs knockdown Genetic Knockdown on_target->knockdown siRNA/CRISPR screen Off-Target Screening off_target->screen Broad-Panel Screen apoptosis_assay Apoptosis/Necroptosis Assays mechanism->apoptosis_assay Annexin V/Caspase Assay optimize Optimize Concentration/Time co_treatment Co-treatment with Cytoprotective Agents change_cells Switch Cell Line sar->optimize knockdown->optimize screen->change_cells apoptosis_assay->co_treatment

Caption: A workflow for troubleshooting this compound in vitro cytotoxicity.

MT1_MMP_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling ECM ECM Components (e.g., Collagen) proMMP2 pro-MMP-2 proMMP2->ECM Degradation MT1_MMP MT1-MMP MT1_MMP->ECM Degradation MT1_MMP->proMMP2 Activation signaling Pro-survival & Proliferation Signaling MT1_MMP->signaling Activation ETP_45835 This compound ETP_45835->MT1_MMP

Caption: Assumed signaling pathway of MT1-MMP and the inhibitory action of this compound.

Pyroptosis_Pathway cluster_stimulus Stimulus cluster_inflammasome Inflammasome Activation cluster_execution Execution Phase Stimulus This compound (Off-Target Effect) Inflammasome Inflammasome (e.g., NLRP3) Stimulus->Inflammasome pro_Casp1 pro-Caspase-1 Inflammasome->pro_Casp1 recruits Casp1 Active Caspase-1 pro_Casp1->Casp1 cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleavage pro_IL1b pro-IL-1β Casp1->pro_IL1b cleavage pro_IL18 pro-IL-18 Casp1->pro_IL18 cleavage GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N forms Pyroptosis Pyroptotic Cell Death GSDMD_N->Pyroptosis IL1b Mature IL-1β pro_IL1b->IL1b IL1b->Pyroptosis release IL18 Mature IL-18 pro_IL18->IL18 IL18->Pyroptosis release

Caption: A potential off-target pyroptosis pathway induced by this compound.

References

ETP-45835 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ETP-45835. The information is designed to address common stability issues encountered when preparing and handling solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2).[1][2][3] Its primary function is to block the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209, a process implicated in cancer cell growth and survival.[4][5]

Q2: What is the salt form of the commonly available this compound?

This compound is typically supplied as a dihydrochloride (B599025) salt. This salt form generally enhances the aqueous solubility of the compound.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Solid (Powder)Room Temperature3 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from supplier recommendations. It is advisable to consult the certificate of analysis for batch-specific storage guidelines.

Q4: In which solvents is this compound soluble?

This compound dihydrochloride is soluble in water up to 100 mM. For cell-based assays and in vivo studies, it can also be dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO). Some suppliers suggest co-solvents for in vivo formulations, including PEG300, Tween 80, and saline.[4]

Troubleshooting Guide: Solution Stability

Researchers may encounter challenges with the stability of this compound in solution. This guide addresses common issues and provides protocols to mitigate them.

Issue 1: Precipitation of this compound in aqueous solution over time.

Possible Cause:

  • Exceeding Solubility Limit: The concentration of this compound may be too high for the chosen solvent system, especially after dilution into aqueous media.

  • pH Shift: The pH of the final solution may affect the ionization state and solubility of the compound.

  • Temperature Effects: Lower temperatures can decrease the solubility of some compounds.

Troubleshooting Steps:

  • Verify Concentration: Ensure the final concentration does not exceed the known solubility limits. While soluble up to 100 mM in water, it's recommended to prepare stock solutions in a suitable organic solvent like DMSO and then dilute into aqueous buffers for experiments.

  • pH Adjustment: The stability of compounds in aqueous solution can be pH-dependent. While specific data for this compound is not publicly available, it is known that for other compounds, a pH around 4 can be optimal for stability.[6] It is recommended to test the stability of this compound in your specific buffer system.

  • Use of Co-solvents: For challenging formulations, consider the use of co-solvents as suggested for in vivo studies (e.g., PEG300, Tween 80) to improve solubility and stability.

Issue 2: Loss of biological activity of this compound in solution.

Possible Cause:

  • Chemical Degradation: The compound may be susceptible to hydrolysis or oxidation in aqueous solutions.

  • Photodegradation: Exposure to light can cause degradation of photosensitive compounds.

  • Improper Storage: Storing solutions at inappropriate temperatures or for extended periods can lead to degradation.

Troubleshooting Steps:

  • Freshly Prepare Solutions: Whenever possible, prepare solutions fresh on the day of the experiment. If stock solutions are prepared in advance, store them at -80°C as recommended.

  • Protect from Light: While specific photostability data for this compound is not available, it is good laboratory practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Perform Stability Studies: If the experimental setup requires long-term incubation, it is advisable to conduct a pilot stability study. This can be done by preparing the solution and testing its biological activity at different time points.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound dihydrochloride (Molecular Weight: 301.21 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol for Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your desired cell culture medium or experimental buffer to the final working concentration.

  • Mixing: Ensure thorough mixing after each dilution step.

  • Use: Use the freshly prepared working solutions immediately for your experiments.

Visualizing Experimental Workflows and Pathways

Signaling Pathway of Mnk1/2 Inhibition

MNK_Pathway Simplified MNK Signaling Pathway cluster_upstream Upstream Kinases cluster_mnk Target Kinases cluster_downstream Downstream Effector ERK ERK MNK1 MNK1 ERK->MNK1 phosphorylates MNK2 MNK2 ERK->MNK2 phosphorylates p38 p38 p38->MNK1 phosphorylates p38->MNK2 phosphorylates eIF4E eIF4E MNK1->eIF4E phosphorylates MNK2->eIF4E phosphorylates p_eIF4E p-eIF4E (Ser209) Protein Synthesis Protein Synthesis p_eIF4E->Protein Synthesis promotes ETP45835 This compound ETP45835->MNK1 inhibits ETP45835->MNK2 inhibits

Caption: Inhibition of the MNK1/2 signaling pathway by this compound.

Troubleshooting Workflow for Solution Instability

Troubleshooting_Workflow Troubleshooting this compound Solution Instability Start Instability Observed (Precipitation/Loss of Activity) Check_Conc Is concentration > 100 mM in aqueous solution? Start->Check_Conc Reduce_Conc Reduce concentration or use a stock solution in DMSO Check_Conc->Reduce_Conc Yes Check_Storage Was the solution stored correctly (-80°C)? Check_Conc->Check_Storage No End Problem Resolved Reduce_Conc->End Prepare_Fresh Prepare fresh solutions for each experiment Check_Storage->Prepare_Fresh No Check_Light Was the solution protected from light? Check_Storage->Check_Light Yes Prepare_Fresh->End Protect_Light Use amber vials or foil to protect from light Check_Light->Protect_Light No Consider_pH Consider buffer pH. Perform pilot stability test. Check_Light->Consider_pH Yes Protect_Light->End Consider_pH->End

References

Technical Support Center: Enhancing In Vivo Efficacy of ETP-45835

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ETP-45835. The information provided aims to address common challenges encountered during in vivo experiments and offers strategies to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a topoisomerase II inhibitor. It forms a ternary complex with the DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.

Q2: We are observing high variability in tumor growth inhibition in our mouse models. What are the potential causes?

A2: High variability in in vivo efficacy can stem from several factors. One of the most common issues with compounds like this compound is inconsistent oral bioavailability.[1] Other factors could include metabolic differences between individual animals, variations in tumor microenvironment, or issues with the formulation and administration of the compound. We recommend reviewing your protocol for consistency and considering alternative delivery routes to minimize absorption variability.

Q3: What are the known off-target effects of this compound, and how can we mitigate them?

A3: While the primary target of this compound is topoisomerase II, off-target effects on other kinases have been reported for similar compounds.[2] These off-target activities could contribute to unexpected phenotypes or toxicity. To mitigate this, it is crucial to use the lowest effective concentration and include rigorous control groups in your experiments. Performing a broader kinase panel screening can also help identify potential off-target interactions.[2]

Q4: Can this compound be combined with other therapies?

A4: Yes, combination therapies are a promising approach. For instance, combining this compound with agents that inhibit DNA repair pathways, such as PARP inhibitors, could lead to synthetic lethality and enhance anti-tumor efficacy.[2] It is also worth exploring combinations with drugs that modulate drug efflux pumps to increase the intracellular concentration of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Oral Bioavailability Poor aqueous solubility, degradation in the gastrointestinal tract, first-pass metabolism.Consider formulation strategies such as nanoemulsions or complexation with cyclodextrins to improve solubility and absorption.[1][3] Intravenous or intraperitoneal administration can also bypass issues related to oral absorption.
Inconsistent Pharmacokinetic (PK) Profile Variability in drug absorption and metabolism between subjects.Implement a standardized dosing and sampling protocol. Ensure consistent food and water access for all animals, as this can affect drug metabolism. Consider using a larger cohort of animals to obtain more robust PK data.
Observed Toxicity at Therapeutic Doses Off-target effects or on-target toxicity in highly proliferative normal tissues.Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[4] Consider alternative dosing schedules (e.g., intermittent vs. continuous) to minimize toxicity while maintaining efficacy.
Lack of Correlation Between In Vitro and In Vivo Efficacy Poor drug penetration to the tumor site, development of in vivo resistance mechanisms.Evaluate drug concentration in tumor tissue versus plasma. Analyze the expression of drug efflux pumps (e.g., P-glycoprotein) in your in vivo models. Consider using orthotopic tumor models which may better recapitulate the tumor microenvironment.

Experimental Protocols

Oral Gavage Administration in Mice
  • Preparation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Ensure the formulation is a homogenous suspension or solution.

  • Dosing: Acclimate mice and record their body weight to calculate the correct dose volume.

  • Administration: Gently restrain the mouse and insert a 20-22 gauge gavage needle into the esophagus. Slowly administer the calculated volume of the this compound formulation.

  • Monitoring: Observe the animal for any signs of distress post-administration. Monitor body weight and general health daily.

Intravenous Injection in Mice (Tail Vein)
  • Preparation: Dissolve this compound in a sterile, injectable vehicle (e.g., saline with a co-solvent like DMSO, if necessary). Filter-sterilize the solution.

  • Restraint and Warming: Place the mouse in a restraint device. Warm the tail using a heat lamp or warm water to dilate the veins.

  • Injection: Using a 27-30 gauge needle, insert it into one of the lateral tail veins. Slowly inject the this compound solution.

  • Post-injection Care: Apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Visualizations

G cluster_0 This compound Administration cluster_1 Absorption & Distribution Oral Oral GI Tract GI Tract Oral->GI Tract Bioavailability Challenge IV/IP IV/IP Systemic Circulation Systemic Circulation IV/IP->Systemic Circulation GI Tract->Systemic Circulation First-Pass Metabolism Tumor Tissue Tumor Tissue Systemic Circulation->Tumor Tissue

Caption: Experimental workflow for in vivo administration of this compound.

G This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex Topoisomerase II Topoisomerase II Topoisomerase II->Ternary Complex DNA DNA DNA->Ternary Complex DNA Double-Strand Breaks DNA Double-Strand Breaks Ternary Complex->DNA Double-Strand Breaks Inhibition of re-ligation Cell Cycle Arrest Cell Cycle Arrest DNA Double-Strand Breaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Signaling pathway of this compound action.

References

ETP-45835 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ETP-45835, a selective, allosteric inhibitor of MEK1 and MEK2. This resource is designed for researchers, scientists, and drug development professionals to address common experimental variabilities and provide troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-ATP-competitive inhibitor that binds to an allosteric site on MEK1 and MEK2.[1][2][3] This binding locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.[1][4] By inhibiting the MAPK/ERK signaling cascade, this compound can suppress tumor cell proliferation and survival in cancers with aberrant pathway activation.[4][5]

Q2: What are the recommended storage conditions and solvent for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: In which cancer cell lines is this compound expected to be most effective?

A3: this compound is expected to show the greatest efficacy in cancer cell lines with activating mutations in the MAPK pathway, particularly those with BRAF mutations (e.g., BRAF V600E) or certain KRAS mutations.[5][6][7] Its potency can vary depending on the specific genetic context of the cell line.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: High Variability in Cell Viability Assay Results

Possible Cause 1: Inconsistent Drug Concentration

  • Troubleshooting Step: Ensure accurate and consistent serial dilutions of the this compound stock solution. Use freshly prepared dilutions for each experiment to avoid degradation.

Possible Cause 2: Cell Seeding Density

  • Troubleshooting Step: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Seeding too sparsely or too densely can affect drug response.

Possible Cause 3: Assay-Specific Artifacts

  • Troubleshooting Step: Be aware that some viability assays can be affected by the compound or experimental conditions. For example, older MEK inhibitors have been shown to interfere with mitochondrial respiration, which could affect MTT assay results.[9][10] Consider using an alternative assay (e.g., CellTiter-Glo, which measures ATP levels) to confirm findings.[11]

Issue 2: Incomplete Inhibition of ERK Phosphorylation (p-ERK) in Western Blot

Possible Cause 1: Insufficient Drug Concentration or Incubation Time

  • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal p-ERK inhibition in your specific cell line.

Possible Cause 2: Rapid Pathway Reactivation

  • Troubleshooting Step: The MAPK pathway can be reactivated through feedback mechanisms.[12] A time-course Western blot analysis (e.g., 2, 6, 24, 48 hours) can reveal if p-ERK levels rebound after initial suppression.[12]

Possible Cause 3: Antibody Variability

  • Troubleshooting Step: Different phospho-MEK antibodies can yield varying results in the presence of MEK inhibitors, as the inhibitor-bound conformation may mask the epitope for some antibodies.[8] Ensure your p-ERK antibody is validated for this application and consider testing multiple clones if inconsistencies persist.

Issue 3: Observed Resistance to this compound

Possible Cause 1: Acquired On-Target Resistance

  • Troubleshooting Step: Resistance can arise from mutations in the allosteric binding pocket of MEK1/2, which prevent this compound from binding effectively.[13] Sequencing the MEK1/2 genes in resistant clones can identify such mutations.

Possible Cause 2: Activation of Bypass Pathways

  • Troubleshooting Step: Cancer cells can develop resistance by activating alternative survival pathways, most commonly the PI3K/AKT pathway.[14][15] To investigate this, perform a Western blot to check for increased phosphorylation of AKT (p-AKT) in resistant cells.[12] Co-treatment with a PI3K inhibitor may overcome this resistance.[15]

Possible Cause 3: Upregulation of Receptor Tyrosine Kinases (RTKs)

  • Troubleshooting Step: Increased signaling from RTKs like EGFR or FGFR can reactivate the MAPK pathway and confer resistance.[14][16] Profiling the expression and phosphorylation status of RTKs in resistant cells can identify this mechanism.

Data Presentation

The following tables summarize representative quantitative data for MEK inhibitors similar to this compound.

Table 1: In Vitro Growth Inhibition by MEK Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationMEK InhibitorGI₅₀ (nM)
HCT116Colorectal CarcinomaKRAS G13DWX-55438
HT29Colorectal CarcinomaBRAF V600EWX-5544.3
A375Malignant MelanomaBRAF V600ETunlametinib~1-10
COLO 205Colorectal AdenocarcinomaBRAF V600ETunlametinib~10-30

Data compiled from preclinical studies of MEK inhibitors WX-554 and Tunlametinib.[17][18]

Table 2: Potential Off-Target Effects of First-Generation MEK Inhibitors

InhibitorOff-Target EffectAffected Cellular ProcessRecommended Action
PD98059Inhibition of agonist-induced calcium entryCalcium HomeostasisInterpret results cautiously; use a more selective inhibitor for confirmation.[9][10][19]
U0126Inhibition of agonist-induced calcium entry; Reduced mitochondrial respirationCalcium Homeostasis; Cellular MetabolismInterpret results cautiously; use a more selective inhibitor for confirmation.[9][10][19]

Experimental Protocols

Protocol 1: Western Blot for p-ERK and Total ERK

This protocol is designed to assess the efficacy of this compound by measuring the inhibition of ERK phosphorylation.

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • To reduce basal p-ERK levels, starve cells in serum-free medium for 12-24 hours.[17]

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 2, 6, or 24 hours).[17]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.[17]

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[17]

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.[17]

  • SDS-PAGE and Protein Transfer:

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[17]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17][20]

    • Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.[17]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane three times with TBST.

  • Signal Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imager or X-ray film.[17]

  • Stripping and Re-probing:

    • To normalize the p-ERK signal, strip the membrane and re-probe with a primary antibody against total ERK1/2.[17]

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cellular metabolic activity to determine the cytotoxic effect of this compound.

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with 100 µL of medium containing the different inhibitor concentrations. Include vehicle and no-treatment controls.[21]

    • Incubate for 48-72 hours.[21]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[21]

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[21]

    • Read the absorbance at 590 nm using a microplate reader.[22]

Visualizations

MAPK_Pathway RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation ETP45835 This compound ETP45835->MEK

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Quantification start->lysis sds SDS-PAGE lysis->sds transfer Membrane Transfer sds->transfer probing Antibody Probing (p-ERK, Total ERK) transfer->probing detection Signal Detection & Analysis probing->detection

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.

Resistance_Mechanisms Resistance Resistance to This compound OnTarget On-Target: MEK1/2 Mutation Resistance->OnTarget Bypass Bypass Pathway: PI3K/AKT Activation Resistance->Bypass Upstream Upstream Reactivation: RTK Upregulation Resistance->Upstream

Caption: Common mechanisms of resistance to MEK inhibitor therapy.

References

preventing ETP-45835 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Compound-X in cell culture media.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving Compound-X.

Q1: I observed precipitation after adding Compound-X to my cell culture media. What are the potential causes?

A1: Precipitation of Compound-X in media can be attributed to several factors:

  • Low Solubility: The inherent aqueous solubility of Compound-X may be low.

  • High Concentration: The final concentration of Compound-X may exceed its solubility limit in the specific media formulation.

  • Solvent Shock: The solvent used to dissolve Compound-X (e.g., DMSO) may cause the compound to crash out when diluted into the aqueous media.

  • Media Components: Components in the cell culture media, such as proteins and salts, can interact with Compound-X and reduce its solubility.

  • pH and Temperature: The pH and temperature of the media can affect the solubility of Compound-X.

  • Improper Mixing: Inadequate mixing upon addition to the media can lead to localized high concentrations and precipitation.

Q2: How can I prevent Compound-X from precipitating in my cell culture media?

A2: Several strategies can be employed to prevent precipitation:

  • Optimize Stock Concentration: Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) to minimize the volume added to the media.

  • Stepwise Dilution: Perform a stepwise dilution of the stock solution into the media, mixing gently after each addition.

  • Pre-warm Media: Ensure the cell culture media is at the appropriate temperature (e.g., 37°C) before adding Compound-X.

  • Test Different Media Formulations: The solubility of Compound-X may vary between different types of cell culture media.

  • Use a Solubilizing Agent: In some cases, a pharmaceutically acceptable solubilizing agent may be used, but its effect on the experimental system must be validated.

  • Check pH: Ensure the pH of the media is within the optimal range for Compound-X solubility.

Q3: What is the recommended solvent for preparing Compound-X stock solutions?

A3: The choice of solvent depends on the physicochemical properties of Compound-X. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecules for in vitro assays. However, it is crucial to keep the final DMSO concentration in the cell culture media low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: I've tried the above steps, but still observe precipitation. What else can I do?

A4: If precipitation persists, consider the following advanced troubleshooting steps:

  • Sonication: Briefly sonicate the diluted Compound-X solution in media to aid dissolution.

  • Filtration: After dilution, filter the media containing Compound-X through a 0.22 µm filter to remove any undissolved particles before adding it to the cells. Note that this may reduce the effective concentration of the compound.

  • Formulation Development: For in vivo or critical in vitro studies, a more complex formulation using excipients like cyclodextrins or surfactants may be necessary.

Quantitative Data Summary

The following table summarizes the solubility and recommended concentration ranges for Compound-X in common cell culture media.

ParameterValueNotes
Aqueous Solubility < 1 µg/mLSolubility in pure water at 25°C.
Solubility in 100% DMSO > 50 mg/mLCompound-X is highly soluble in DMSO.
Recommended Stock Conc. 10-20 mM in 100% DMSOHigher stock concentrations minimize the volume of DMSO added to the culture.
Max Final DMSO Conc. < 0.5% (v/v)To avoid solvent toxicity to most cell lines.
Working Conc. Range 1 - 10 µM in cell culture mediaEffective concentration range for most in vitro assays. Precipitation may occur at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of Compound-X Stock Solution

  • Weigh out the required amount of Compound-X powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of Compound-X into Cell Culture Media

  • Thaw an aliquot of the Compound-X stock solution at room temperature.

  • Pre-warm the required volume of cell culture media to 37°C in a water bath.

  • Perform a serial dilution of the stock solution in pre-warmed media to achieve the final desired concentration. For example, to make a 10 µM solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • After each dilution step, gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming and protein denaturation.

  • Visually inspect the final solution for any signs of precipitation.

  • If the solution is clear, add it to your cell culture plates.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application cluster_troubleshooting Troubleshooting weigh Weigh Compound-X dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock serial_dilute Serial Dilution in Media thaw->serial_dilute prewarm Pre-warm Media (37°C) prewarm->serial_dilute mix Gentle Mixing serial_dilute->mix inspect Visual Inspection mix->inspect add_to_cells Add to Cell Culture inspect->add_to_cells precipitate Precipitation? inspect->precipitate precipitate->add_to_cells No sonicate Sonication / Filtration precipitate->sonicate Yes sonicate->add_to_cells

Caption: Experimental workflow for preparing and using Compound-X.

logical_relationship precipitation Compound-X Precipitation solution1 Optimize Stock Concentration precipitation->solution1 solution2 Stepwise Dilution precipitation->solution2 solution3 Pre-warm Media precipitation->solution3 solution4 Use Solubilizing Agents precipitation->solution4 solution5 pH Adjustment precipitation->solution5 cause1 Low Aqueous Solubility cause1->precipitation cause2 High Final Concentration cause2->precipitation cause3 Solvent Shock (e.g., DMSO) cause3->precipitation cause4 Media Component Interaction cause4->precipitation cause5 Suboptimal pH/Temperature cause5->precipitation

Caption: Causes and solutions for Compound-X precipitation.

ETP-45835 inconsistent results troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with ETP-45835, a dual inhibitor of MNK1 and MNK2.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound between different experimental batches. What could be the cause?

A1: Inconsistent IC50 values for this compound can arise from several factors. Here are the most common causes and troubleshooting steps:

  • Compound Solubility and Stability: this compound may precipitate out of solution, especially at higher concentrations or in buffers with low solubility. Visually inspect your stock solutions and final assay buffers for any signs of precipitation. It is also crucial to ensure the compound is stable in your specific assay buffer over the course of the experiment.

  • Reagent Quality and Consistency: The purity and concentration of critical reagents like ATP, substrates, and the kinase enzyme itself can significantly impact results. Use high-quality reagents and ensure consistency across experiments.

  • Cellular Health and Density: In cell-based assays, the health, passage number, and confluency of your cells can affect their response to the inhibitor. Maintain consistent cell culture practices and ensure cells are in a healthy, logarithmic growth phase.

  • Pipetting Accuracy: Inaccurate pipetting, especially of viscous solutions or small volumes, can introduce significant variability. Ensure your pipettes are properly calibrated and consider using reverse pipetting for viscous liquids. Preparing a master mix of reagents can also help ensure consistency across wells.

Q2: The inhibitory effect of this compound in our cell-based assay is much weaker than what is reported in in-vitro kinase assays. Why is there a discrepancy?

A2: A difference in potency between in-vitro and cell-based assays is a common observation for kinase inhibitors. Several factors within the complex cellular environment can contribute to this:

  • Cellular ATP Concentration: In-vitro kinase assays are often performed with ATP concentrations significantly lower than the physiological levels found inside a cell. As an ATP-competitive inhibitor, this compound will appear less potent in the high-ATP environment of the cell.

  • Cellular Uptake and Efflux: The compound must cross the cell membrane to reach its intracellular targets, MNK1 and MNK2. Poor membrane permeability or active removal by efflux pumps can reduce the effective intracellular concentration of this compound.

  • Off-Target Effects: In a cellular context, an observed phenotype may not solely be due to the inhibition of MNK1 and MNK2. The compound could be interacting with other kinases or cellular components, leading to a complex biological response.

  • Protein Binding: this compound may bind to other proteins within the cell or in the culture medium (e.g., serum albumin), reducing the free concentration available to inhibit its target kinases.

Q3: We are seeing inconsistent levels of eIF4E phosphorylation at Serine 209 after treatment with this compound. How can we troubleshoot this?

A3: Phosphorylation of eIF4E at Ser209 is the primary downstream readout for MNK1/2 activity. Inconsistent results in this assay can be due to several factors related to both the inhibitor and the assay itself.

  • Assay Protocol Variability: Ensure a consistent and optimized protocol for your Western blot or ELISA-based phosphorylation assay. This includes consistent lysis buffer preparation, sample handling, antibody dilutions, and incubation times.

  • Cell Line Specifics: The activity of the MAPK signaling pathway, which is upstream of MNK1/2, can vary between different cell lines. This can influence the basal level of eIF4E phosphorylation and the observed effect of the inhibitor.

  • Feedback Loops and Crosstalk: The MAPK and PI3K/Akt/mTOR signaling pathways are interconnected. Inhibition of MNK kinases might lead to compensatory signaling through other pathways that could influence eIF4E phosphorylation or other downstream readouts.

Experimental Protocols

In-Vitro MNK1 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on MNK1-mediated phosphorylation of a substrate in a controlled, in-vitro setting.

Materials:

  • Recombinant human MNK1 enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Substrate (e.g., recombinant eIF4E)

  • ATP

  • This compound (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay System (or similar detection reagent)

  • 384-well white assay plates

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATP, substrate, and a serial dilution of this compound. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.

  • Compound Addition: Add 1 µL of your this compound serial dilution to the wells of the 384-well plate. Include "no inhibitor" and "no enzyme" controls.

  • Enzyme Addition: Dilute the recombinant MNK1 enzyme in Kinase Assay Buffer and add 10 µL to each well (except for the "no enzyme" controls).

  • Kinase Reaction Initiation: Prepare a master mix of ATP and the eIF4E substrate in Kinase Assay Buffer. Initiate the reaction by adding 10 µL of this master mix to each well.

  • Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.

  • Reaction Termination and Signal Detection: Stop the kinase reaction and detect the generated ADP signal by following the manufacturer's protocol for the ADP-Glo™ system. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell-Based eIF4E Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the effect of this compound on the phosphorylation of eIF4E in a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line with an active Ras/MAPK pathway)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209) and Rabbit anti-total eIF4E

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the ECL substrate.

  • Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eIF4E. Quantify the band intensities to determine the relative change in eIF4E phosphorylation.

Data Summary

ParameterIn-Vitro Kinase AssayCell-Based Assay
Typical IC50 10 - 100 nM1 - 10 µM
Primary Readout ATP to ADP conversion (Luminescence)Phospho-eIF4E (Ser209) levels (Western Blot/ELISA)
Key Variables Enzyme/Substrate/ATP concentrations, buffer compositionCell health, confluency, compound permeability, off-target effects

Visualizations

ETP-45835_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF, FGF) Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK eIF4E_inactive eIF4E (inactive) MNK->eIF4E_inactive phosphorylates ETP_45835 This compound ETP_45835->MNK inhibits eIF4E_active p-eIF4E (Ser209) (active) Translation mRNA Translation (Cell Proliferation, Survival) eIF4E_active->Translation

Caption: MAPK signaling pathway leading to eIF4E phosphorylation and its inhibition by this compound.

Experimental_Workflow Start Start: Inconsistent Results Check_Reagents 1. Check Reagent Quality - Compound solubility/stability - ATP/Enzyme purity Start->Check_Reagents Review_Protocol 2. Review Assay Protocol - Pipetting technique - Incubation times/temps Check_Reagents->Review_Protocol Cell_Culture 3. Standardize Cell Culture - Consistent passage number - Monitor cell health/density Review_Protocol->Cell_Culture Run_Controls 4. Run Control Experiments - No-enzyme control - Positive/Negative controls Cell_Culture->Run_Controls Data_Analysis 5. Re-evaluate Data Analysis - Consistent normalization - Appropriate curve fitting Run_Controls->Data_Analysis Consistent_Results End: Consistent Results Data_Analysis->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Validation & Comparative

Validating ETP-45835 Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the target engagement of ETP-45835, a known MNK1/2 inhibitor, and its subsequent impact on the mTOR signaling pathway. This document outlines experimental data and detailed protocols for key assays.

This compound is a potent and selective inhibitor of MAP kinase-interacting serine/threonine kinases 1 and 2 (MNK1 and MNK2). While not a direct inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), evidence suggests that MNK activity can influence mTORC1 signaling. Therefore, validating the engagement of this compound with its primary targets and assessing its downstream effects on the mTOR pathway are crucial for understanding its mechanism of action. This guide compares this compound with established mTOR inhibitors to provide a framework for experimental validation.

Comparative Analysis of Inhibitor Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound against its direct targets, MNK1 and MNK2, alongside a selection of well-characterized direct mTOR inhibitors. This data is essential for designing experiments and interpreting results.

CompoundTarget(s)Assay TypeIC50 (nM)
This compound MNK1 / MNK2 Biochemical 1 / 2
Torin 1mTORBiochemical2 - 10[1][2]
AZD2014mTORBiochemical2.8[3]
OSI-027mTORC1 / mTORC2Biochemical22 / 65[2]
RapamycinmTORC1 (allosteric)CellularVaries by cell line
BEZ235PI3K / mTORBiochemical~5[1]

Experimental Protocols for Target Engagement

To validate the engagement of this compound with MNK1/2 and its downstream effects on the mTOR pathway, two primary experimental approaches are recommended: Western Blotting to analyze downstream signaling and the Cellular Thermal Shift Assay (CETSA) to confirm direct target binding.

Western Blotting for Downstream mTOR Pathway Modulation

This method assesses the functional consequences of MNK inhibition by this compound on the mTORC1 signaling pathway. The phosphorylation status of key downstream effectors of mTORC1, such as p70S6 Kinase (p70S6K), is a reliable indicator of pathway activity.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293, MCF7) to 70-80% confluency. Treat cells with varying concentrations of this compound, a positive control (e.g., Torin 1), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phospho-p70S6K to total p70S6K indicates inhibition of the mTORC1 pathway.

Cellular Thermal Shift Assay (CETSA) for Direct MNK1/2 Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for 1 hour.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include a non-heated control.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Perform Western blotting as described above, using primary antibodies against MNK1 and MNK2.

  • Data Analysis: Quantify the band intensities at each temperature and normalize them to the non-heated control. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates direct target engagement.

Visualizing the Pathways and Workflows

To further clarify the scientific concepts and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

cluster_pathway PI3K/AKT/mTOR Signaling Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 MNK MNK1/2 AKT->MNK Activates p70S6K p70S6K mTORC1->p70S6K eIF4E eIF4E mTORC1->eIF4E Regulates ProteinSynthesis Protein Synthesis, Cell Growth p70S6K->ProteinSynthesis MNK->eIF4E eIF4E->ProteinSynthesis ETP45835 This compound ETP45835->MNK Inhibits mTOR_Inhibitors Direct mTOR Inhibitors (e.g., Torin 1, AZD2014) mTOR_Inhibitors->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling and MNK pathway crosstalk.

cluster_wb Western Blot Workflow CellTreatment Cell Treatment (this compound / Controls) Lysis Cell Lysis CellTreatment->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to PVDF SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-p70S6K, total p70S6K) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection & Analysis SecondaryAb->Detection

Caption: Western Blot experimental workflow.

cluster_cetsa CETSA Workflow CellTreatment_CETSA Cell Treatment (this compound / Vehicle) Heat Thermal Challenge (Temperature Gradient) CellTreatment_CETSA->Heat Lysis_CETSA Cell Lysis (Freeze-Thaw) Heat->Lysis_CETSA Centrifugation Centrifugation (Separate Soluble/Aggregated) Lysis_CETSA->Centrifugation Supernatant Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant WB_CETSA Western Blot for MNK1/2 Supernatant->WB_CETSA Analysis Data Analysis (Generate Melt Curves) WB_CETSA->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Unraveling the Selectivity of ETP-45835: A Comparative Analysis of MNK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of ETP-45835, a selective inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2), with other notable MNK inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to offer an objective resource for evaluating the suitability of these compounds for further investigation.

This compound has emerged as a potent and selective inhibitor of both MNK1 and MNK2, key downstream effectors in the Ras/MAPK signaling pathway. These kinases play a crucial role in regulating protein synthesis and are implicated in various cancers through their phosphorylation of the eukaryotic initiation factor 4E (eIF4E). The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to unforeseen toxicities and confound experimental results. This guide delves into the selectivity profile of this compound and compares it with other well-characterized MNK inhibitors: Tomivosertib (eFT508), Tinodasertib (ETC-206), CGP57380, and EB1.

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives against MNK1 and MNK2, along with available data on their cross-reactivity against other kinases. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

InhibitorMNK1 IC50 (nM)MNK2 IC50 (nM)Cross-Reactivity Profile
This compound 575[1]646[1]Shows little activity (≤15% inhibition at 5 µM) against a panel of 24 other kinases.[1]
Tomivosertib (eFT508) 1-2[2]1-2[2]Highly selective for MNK1 and MNK2.[2]
Tinodasertib (ETC-206) 64[1]86[1]Tested against a panel of 414 kinases; only 38 showed >50% inhibition at 10 µM. The next most potent target after MNK1/2 is RIPK2 (IC50: 610 nM).[3][4]
CGP57380 2200[5]Not specifiedNo inhibitory activity against p38, JNK1, ERK1/2, PKC, or Src-like kinases.[5]
EB1 690[6][7][8]9400[6][7][8]Selectively inhibits the growth of cancer cells over normal cells, suggesting a favorable selectivity profile in a cellular context.[7][9]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to assess inhibitor selectivity, the following diagrams illustrate the MNK signaling pathway and a general workflow for a kinase selectivity assay.

MNK_Signaling_Pathway MNK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors, Mitogens, Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK p38 p38 MAPK p38->MNK eIF4E eIF4E MNK->eIF4E P eIF4F eIF4F Complex Assembly eIF4E->eIF4F Translation Protein Translation (e.g., c-Myc, Cyclin D1) eIF4F->Translation Inhibitors This compound & Alternatives Inhibitors->MNK Kinase_Selectivity_Workflow Kinase Selectivity Profiling Workflow Start Start Compound Test Compound (e.g., this compound) Start->Compound Assay In Vitro Kinase Assay (e.g., ADP-Glo, Radiometric) Compound->Assay Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay Incubation Incubation with ATP & Substrate Assay->Incubation Detection Detection of Kinase Activity Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis Selectivity_Profile Generation of Selectivity Profile Data_Analysis->Selectivity_Profile End End Selectivity_Profile->End

References

Independent Validation of ETP-45835: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ETP-45835, a selective inhibitor of MAP kinase-interacting kinases 1 and 2 (Mnk1/2), with other known Mnk inhibitors. The information presented is based on available preclinical data and is intended to assist researchers in evaluating this compound for their studies.

Introduction to this compound and the Mnk Signaling Pathway

This compound is a small molecule inhibitor targeting Mnk1 and Mnk2, serine/threonine kinases that play a crucial role in the regulation of protein synthesis and are implicated in various cancers.[1] Mnk1 and Mnk2 are activated by the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein (MAP) kinases. Their primary downstream substrate is the eukaryotic translation initiation factor 4E (eIF4E).[2][3][4][5][6] Phosphorylation of eIF4E at Serine 209 by Mnk1/2 is a critical event for the initiation of translation of several mRNAs encoding proteins involved in cell proliferation and survival.[2][4][6] Dysregulation of the Mnk-eIF4E axis has been observed in various malignancies, making it an attractive target for cancer therapy.[5][7][8][9]

The Mnk Signaling Pathway

The diagram below illustrates the central role of Mnk1/2 in the MAP kinase signaling cascade, leading to the phosphorylation of eIF4E and subsequent protein synthesis.

Mnk_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Stress Stimuli Stress Stimuli p38 MAPK p38 MAPK Stress Stimuli->p38 MAPK Ras Ras Receptor Tyrosine Kinases->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Mnk1/2 Mnk1/2 ERK1/2->Mnk1/2 p38 MAPK->Mnk1/2 eIF4E eIF4E Mnk1/2->eIF4E Phosphorylation p-eIF4E p-eIF4E (Ser209) Protein Synthesis Protein Synthesis p-eIF4E->Protein Synthesis Cell Proliferation & Survival Cell Proliferation & Survival Protein Synthesis->Cell Proliferation & Survival

Figure 1: Simplified Mnk signaling pathway. Extracellular signals activate the MAPK cascade, leading to the activation of Mnk1/2, which in turn phosphorylate eIF4E to promote protein synthesis and cell proliferation.

Comparative Analysis of Mnk Inhibitors

This section provides a comparison of this compound with other well-characterized Mnk inhibitors: Tomivosertib (eFT508), CGP57380, and Cercosporamide. The data presented below is a summary of findings from various preclinical studies. It is important to note that direct comparisons are most informative when conducted within the same study under identical experimental conditions.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Reference
This compound Mnk1646[1]
Mnk2575[1]
Tomivosertib (eFT508) Mnk11-2[10]
Mnk21-2[10]
CGP57380 Mnk12400[11]
Cercosporamide Mnk1/2Not specified in snippets

Note: IC50 values can vary between different assay conditions and laboratories.

Cellular Activity

The following table summarizes the cellular activity of the inhibitors, primarily focusing on the inhibition of eIF4E phosphorylation and anti-proliferative effects. A direct comparison of this compound and CGP57380 in renal cell carcinoma cell lines (786-O and A498) has been reported.[1]

CompoundCell Line(s)EffectConcentrationReference
This compound 786-O, A498Inhibition of eIF4E phosphorylation0-50 µM[1]
CGP57380 786-O, A498Inhibition of eIF4E phosphorylation0-50 µM[1]
T-ALL cell linesSynergistic growth inhibition with everolimus2-16 µM[11]
Tomivosertib (eFT508) Tumor cell linesReduction in eIF4E phosphorylationIC50 = 2-16 nM[10]
Metastatic breast cancerReduction in eIF4E phosphorylation in patient biopsiesNot specified[12]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are representative protocols for key experiments used to characterize Mnk inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of Mnk1 or Mnk2.

Objective: To determine the IC50 value of a test compound against a specific Mnk kinase.

Workflow:

Kinase_Assay_Workflow Recombinant Mnk1/2 Recombinant Mnk1/2 Incubation Incubation Recombinant Mnk1/2->Incubation Substrate (e.g., eIF4E) Substrate (e.g., eIF4E) Substrate (e.g., eIF4E)->Incubation ATP ATP ATP->Incubation Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Incubation Detection of Phosphorylated Substrate Detection of Phosphorylated Substrate Incubation->Detection of Phosphorylated Substrate Data Analysis (IC50 determination) Data Analysis (IC50 determination) Detection of Phosphorylated Substrate->Data Analysis (IC50 determination)

Figure 2: General workflow for an in vitro kinase inhibition assay.

Representative Protocol (adapted from various sources[2][4][6][9][13]):

  • Reagent Preparation:

    • Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl2, DTT, and phosphatase inhibitors.

    • Recombinant active Mnk1 or Mnk2 enzyme.

    • Substrate: Recombinant eIF4E or a synthetic peptide substrate.

    • ATP solution.

    • Test compound serially diluted in DMSO.

  • Assay Procedure:

    • Add kinase buffer, recombinant Mnk kinase, and the test compound (or DMSO as a vehicle control) to the wells of a microplate.

    • Pre-incubate the mixture to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction.

  • Detection:

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

      • Luminescence-based assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to the kinase activity.[4][13]

      • ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for eIF4E Phosphorylation

This assay assesses the ability of a compound to inhibit the phosphorylation of eIF4E within a cellular context.

Objective: To determine the cellular potency of a test compound in inhibiting the Mnk signaling pathway.

Workflow:

Cellular_Assay_Workflow Cell Culture Cell Culture Treatment with Test Compound Treatment with Test Compound Cell Culture->Treatment with Test Compound Cell Lysis Cell Lysis Treatment with Test Compound->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blotting or ELISA Western Blotting or ELISA Protein Quantification->Western Blotting or ELISA Detection of p-eIF4E and Total eIF4E Detection of p-eIF4E and Total eIF4E Western Blotting or ELISA->Detection of p-eIF4E and Total eIF4E Data Analysis Data Analysis Detection of p-eIF4E and Total eIF4E->Data Analysis

Figure 3: General workflow for a cellular eIF4E phosphorylation assay.

Representative Protocol (adapted from[1][2][5]):

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line with an active MAPK pathway) in appropriate growth medium.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Analysis:

    • Determine the protein concentration of the cell lysates.

    • Analyze equal amounts of protein from each sample by:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated eIF4E (Ser209) and total eIF4E (as a loading control).

      • ELISA: Use a sandwich ELISA kit with a capture antibody for total eIF4E and a detection antibody for phospho-eIF4E.[5]

  • Data Analysis:

    • Quantify the band intensities (for Western blotting) or the signal (for ELISA).

    • Normalize the phospho-eIF4E signal to the total eIF4E signal.

    • Determine the concentration of the compound that causes a 50% reduction in eIF4E phosphorylation.

Cell Viability/Proliferation Assay

This assay measures the effect of a compound on the growth and survival of cancer cells.

Objective: To determine the anti-proliferative IC50 of a test compound.

Representative Protocol (adapted from[3]):

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay, such as:

    • MTT or WST-1 assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis:

    • Normalize the viability of treated cells to that of vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

This compound is a selective inhibitor of Mnk1 and Mnk2 that effectively reduces the phosphorylation of eIF4E in cellular models. Comparative data, where available, suggests that other inhibitors like Tomivosertib (eFT508) may exhibit higher potency in biochemical assays. However, the ultimate utility of a given inhibitor depends on a variety of factors including its selectivity, pharmacokinetic properties, and efficacy in specific disease models. The experimental protocols provided in this guide offer a framework for the independent validation and head-to-head comparison of this compound with other Mnk inhibitors, enabling researchers to make informed decisions for their specific research needs.

References

Comparative Analysis: ETP-45835 versus siRNA Knockdown for Target Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the small molecule inhibitor ETP-45835 and siRNA-mediated knockdown for the functional analysis of its designated target. The following sections present a comprehensive overview of their mechanisms of action, comparative experimental data, and detailed protocols to assist researchers in selecting the most appropriate method for their experimental needs.

Mechanism of Action

This compound and siRNA employ fundamentally different mechanisms to disrupt the function of their target protein. This compound acts as a direct inhibitor of the target protein's activity, while siRNA prevents the synthesis of new target protein by degrading its corresponding mRNA.

  • This compound: This small molecule is designed to directly interfere with the target protein's function. For instance, if the target is a kinase, this compound might act as an ATP-competitive inhibitor, occupying the ATP-binding pocket and thereby preventing the phosphorylation of downstream substrates. This leads to a rapid but potentially reversible inhibition of the signaling pathway.

  • siRNA Knockdown: Small interfering RNA (siRNA) leverages the cell's natural RNA interference (RNAi) machinery. An siRNA duplex, designed to be complementary to the target's mRNA sequence, is introduced into the cell. This guides the RNA-Induced Silencing Complex (RISC) to bind to and cleave the target mRNA, leading to its degradation. The subsequent reduction in mRNA levels results in decreased synthesis of the target protein. This process is time-dependent, as it relies on the natural turnover of the existing protein pool.

cluster_0 This compound: Post-Translational Inhibition cluster_1 siRNA: Transcriptional Silencing Target mRNA Target mRNA Ribosome Ribosome Target mRNA->Ribosome Translation Target Protein Target Protein Ribosome->Target Protein Downstream Signaling Downstream Signaling Target Protein->Downstream Signaling Activity This compound This compound Inactive Target Inactive Target Blocked Signaling Blocked Signaling Inactive Target->Blocked Signaling Target Proteinthis compound Target Proteinthis compound Target Proteinthis compound->Inactive Target siRNA siRNA RISC RISC siRNA->RISC Target mRNA_2 Target mRNA RISC->Target mRNA_2 Binding Degraded mRNA Degraded mRNA Target mRNA_2->Degraded mRNA Cleavage Reduced Protein Synthesis Reduced Protein Synthesis Degraded mRNA->Reduced Protein Synthesis Reduced Downstream Signaling Reduced Downstream Signaling Reduced Protein Synthesis->Reduced Downstream Signaling

Figure 1. Mechanisms of this compound and siRNA.

Quantitative Data Comparison

The choice between this compound and siRNA can be guided by their differing impacts on key experimental parameters. The following table summarizes typical performance metrics for each method.

ParameterThis compoundsiRNA Knockdown
Target Protein Levels No direct effect on total protein levels70-95% reduction
Target Activity >90% inhibitionDependent on protein turnover rate
Time to Effect Minutes to hours24-72 hours
Duration of Effect Dependent on compound half-life3-7 days (transient)
Specificity Potential for off-target kinase inhibitionPotential for off-target mRNA silencing
Dose/Concentration Typically nM to low µM rangeTypically 5-50 nM range

Signaling Pathway Modulation

To illustrate the distinct points of intervention, consider a hypothetical signaling pathway where an upstream signal activates the target kinase, which in turn phosphorylates a downstream substrate, leading to a cellular response.

Upstream Signal Upstream Signal Target Kinase Target Kinase Upstream Signal->Target Kinase Activates Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response This compound This compound This compound->Target Kinase Inhibits Activity siRNA siRNA Target mRNA Target mRNA siRNA->Target mRNA Degrades Target mRNA->Target Kinase Translation

Figure 2. Intervention points in a signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for cell-based assays using this compound and siRNA.

  • Cell Culture: Plate cells (e.g., HeLa, HEK293T) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 1, 6, or 24 hours).

  • Lysis: Aspirate the medium and lyse the cells in 50 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Analysis: Analyze the cell lysates by Western blot to assess the phosphorylation status of the downstream substrate. Total protein levels of the target and a loading control (e.g., GAPDH) should also be measured.

  • Cell Plating: One day before transfection, plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 50 pmol of target-specific siRNA and a non-targeting control siRNA into 100 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 200 µL of the siRNA-lipid complex dropwise to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C, 5% CO2.

  • Harvesting and Analysis: Harvest the cells and lyse them. Analyze the knockdown efficiency by measuring the target protein levels via Western blot or mRNA levels via qRT-PCR.

cluster_A Day 1: Cell Plating cluster_B Day 2: Treatment Initiation cluster_C Day 4: Analysis A1 Plate cells for both This compound and siRNA experiments B1 siRNA Transfection: Prepare and add siRNA-lipid complexes A1->B1 24h B2 This compound Treatment (for later time point): Replace medium with compound dilutions A1->B2 24h C1 Harvest siRNA-treated cells (48h post-transfection) B1->C1 48h C2 Harvest this compound-treated cells (e.g., 24h post-treatment) B2->C2 24h D1 Cell Lysis C1->D1 C2->D1 E1 Western Blot / qRT-PCR Analysis D1->E1

Figure 3. Comparative experimental workflow timeline.

Summary and Recommendations

The selection between this compound and siRNA knockdown is highly dependent on the experimental goals.

  • This compound is recommended for:

    • Studying the acute effects of target inhibition.

    • Experiments where rapid and reversible modulation is required.

    • Validating the phenotypic consequences of inhibiting the target's enzymatic activity.

  • siRNA knockdown is recommended for:

    • Investigating the cellular roles of the target protein, including its non-catalytic functions.

    • Orthogonal validation of phenotypes observed with small molecule inhibitors.

    • Experiments where a sustained loss of the target protein is necessary.

ETP-45835: A Comparative Analysis of a Selective MNK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the specificity, selectivity, and experimental validation of ETP-45835 in the context of other MNK inhibitors.

This compound is a potent and selective, cell-permeable small molecule inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases are key downstream effectors of the MAPK signaling pathways and play a crucial role in protein synthesis and regulation through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). The dysregulation of the MNK-eIF4E axis is implicated in the pathogenesis of various cancers, making MNK1 and MNK2 attractive targets for therapeutic intervention. This guide provides a comparative analysis of this compound with other notable MNK inhibitors, presenting key performance data and detailed experimental protocols to support further research and development.

Biochemical Potency and Selectivity

This compound demonstrates potent inhibition of both MNK1 and MNK2 with IC50 values of 646 nM and 575 nM, respectively.[1][2] Its selectivity has been evaluated against a panel of 24 other kinases, where it showed minimal activity (≤15% inhibition at a concentration of 5 µM), indicating a favorable selectivity profile.[1]

For a comprehensive comparison, the biochemical potency and cellular activity of this compound are presented alongside other well-characterized MNK inhibitors, Tomivosertib (eFT508) and Tinodasertib (ETC-206).

InhibitorMNK1 IC50 (nM)MNK2 IC50 (nM)Cellular p-eIF4E IC50 (nM)Notes on Selectivity
This compound 646[1]575[1]4700 (in MV4:11 cells)[1]Much reduced or little activity against a panel of 24 other kinases (≤15% inhibition at 5 µM).[1]
Tomivosertib (eFT508) 1-21-22-16 (in various tumor cell lines)Described as a highly selective inhibitor.
Tinodasertib (ETC-206) 6486321 (in HeLa cells)Inhibits only 2 out of 104 kinases by >65% at 1 µM.

MNK Signaling Pathway and Inhibitor Action

The MNK kinases are activated downstream of the Ras/Raf/MEK/ERK and p38 MAPK pathways. Upon activation, MNK1 and MNK2 phosphorylate eIF4E at Serine 209. This phosphorylation event is a critical regulatory step for the initiation of cap-dependent mRNA translation of proteins involved in cell proliferation, survival, and oncogenesis. This compound and other MNK inhibitors act by competing with ATP for the kinase's catalytic site, thereby preventing the phosphorylation of eIF4E and inhibiting downstream signaling.

MNK_Signaling_Pathway MNK Signaling Pathway and Inhibition cluster_upstream Upstream Signaling cluster_mnk MNK Kinase Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors ERK_Pathway Ras/Raf/MEK/ERK Pathway Growth_Factors->ERK_Pathway Stress_Stimuli Stress Stimuli p38_Pathway p38 MAPK Pathway Stress_Stimuli->p38_Pathway MNK1_2 MNK1/MNK2 ERK_Pathway->MNK1_2 p38_Pathway->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylation p_eIF4E p-eIF4E (Ser209) mRNA_Translation Cap-dependent mRNA Translation p_eIF4E->mRNA_Translation Cell_Proliferation Cell Proliferation, Survival, Oncogenesis mRNA_Translation->Cell_Proliferation ETP_45835 This compound ETP_45835->MNK1_2 Inhibition

MNK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

To facilitate the independent evaluation and comparison of this compound and other MNK inhibitors, detailed protocols for key biochemical and cellular assays are provided below.

Biochemical MNK1 Kinase Assay (Radiometric)

This protocol is adapted for determining the in vitro potency of inhibitors against purified MNK1.

Materials:

  • Active MNK1 enzyme

  • Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate: Myelin Basic Protein (MBP)

  • [γ-³³P]ATP

  • 1% Phosphoric Acid Solution

  • P81 Phosphocellulose Paper

  • Scintillation Counter

Procedure:

  • Prepare a kinase solution by diluting active MNK1 in Kinase Dilution Buffer (Kinase Assay Buffer supplemented with 50 ng/µL BSA).

  • Prepare a substrate solution containing MBP in Kinase Assay Buffer.

  • Prepare the [γ-³³P]ATP assay cocktail by mixing cold ATP and [γ-³³P]ATP in Kinase Assay Buffer.

  • In a reaction plate, add the test inhibitor (e.g., this compound) at various concentrations.

  • Add the kinase solution to the wells containing the inhibitor and incubate briefly.

  • Initiate the kinase reaction by adding the substrate solution and the [γ-³³P]ATP assay cocktail.

  • Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cellular eIF4E Phosphorylation Assay (Western Blot)

This protocol is designed to measure the effect of MNK inhibitors on the phosphorylation of eIF4E in a cellular context.

Materials:

  • Cell line of interest (e.g., MV4:11 acute myeloid leukemia cells)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the MNK inhibitor or vehicle control for a specified duration.

  • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with antibodies against total eIF4E and a loading control.

  • Quantify the band intensities and calculate the ratio of phospho-eIF4E to total eIF4E. Determine the IC50 value for the inhibition of cellular eIF4E phosphorylation.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the characterization of a novel MNK inhibitor like this compound.

experimental_workflow MNK Inhibitor Characterization Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric, LanthaScreen) Determine_IC50 Determine Biochemical IC50 (MNK1 & MNK2) Biochemical_Assay->Determine_IC50 Selectivity_Screen Kinase Selectivity Profiling (Broad Kinase Panel) Determine_IC50->Selectivity_Screen Cellular_Assay Cellular p-eIF4E Assay (Western Blot, ELISA) Selectivity_Screen->Cellular_Assay Determine_Cellular_IC50 Determine Cellular IC50 Cellular_Assay->Determine_Cellular_IC50 Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine_Cellular_IC50->Proliferation_Assay Determine_Antiproliferative_IC50 Determine Antiproliferative IC50 Proliferation_Assay->Determine_Antiproliferative_IC50 In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Determine_Antiproliferative_IC50->In_Vivo_Studies PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Studies->PK_PD_Analysis

A typical workflow for characterizing a novel MNK inhibitor.

This guide provides a foundational overview of this compound in comparison to other MNK inhibitors. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of targeting the MNK-eIF4E signaling axis.

References

Assessing the Therapeutic Index of MNK Inhibitors: A Comparative Analysis of ETP-45835, Cercosporamide, and CGP57380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies in oncology has led to the investigation of novel signaling pathways crucial for cancer cell proliferation and survival. One such pathway involves the Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2), which play a pivotal role in the regulation of protein synthesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). The therapeutic potential of inhibiting MNK1 and MNK2 has prompted the development of small molecule inhibitors. This guide provides a comparative assessment of the preclinical data available for three such inhibitors: ETP-45835, Cercosporamide, and CGP57380, with a focus on their therapeutic index.

Executive Summary

A comprehensive evaluation of the therapeutic index, a critical measure of a drug's safety and efficacy, requires robust preclinical data on both anti-tumor activity and toxicity. While in vitro data provides a preliminary understanding of the potency of MNK inhibitors, in vivo studies are essential for determining their therapeutic window. This guide summarizes the available preclinical data for this compound and its alternatives, Cercosporamide and CGP57380.

Currently, there is a significant disparity in the publicly available preclinical data for these compounds. While in vitro potency data is available for all three, in vivo efficacy and toxicity data for this compound are not readily found in the public domain. In contrast, some in vivo studies for Cercosporamide and CGP57380 in xenograft models have been published, offering initial insights into their anti-cancer activity. A direct comparison of the therapeutic index is therefore challenging. This document presents the available data to facilitate an informed understanding of the current preclinical landscape of these MNK inhibitors.

Data Presentation

The following tables summarize the available quantitative data for this compound, Cercosporamide, and CGP57380. It is important to note the gaps in the data, particularly for the in vivo parameters of this compound.

Table 1: In Vitro Potency of MNK Inhibitors

CompoundTargetIC50 (nM)Cell Line/Assay Conditions
This compound MNK1Data not publicly availableNot applicable
MNK2Data not publicly availableNot applicable
Cercosporamide MNK1116Biochemical Assay
MNK211Biochemical Assay
CGP57380 MNK12200Biochemical Assay
MNK2Not specifiedNot applicable

Table 2: Preclinical In Vivo Efficacy of MNK Inhibitors

CompoundCancer ModelDosing RegimenEfficacy EndpointOutcome
This compound Data not publicly availableNot applicableNot applicableNot applicable
Cercosporamide Melanoma Xenograft10 mg/kg, twice dailyTumor Growth InhibitionSignificant suppression of tumor growth
CGP57380 T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft30 mg/kg, dailyTumor Growth InhibitionSignificant reduction in tumor burden

Table 3: Preclinical Toxicity of MNK Inhibitors

CompoundAnimal ModelMaximum Tolerated Dose (MTD)LD50Observed Toxicities
This compound Data not publicly availableNot applicableNot applicableNot applicable
Cercosporamide Data not publicly availableNot applicableNot applicableNot applicable
CGP57380 Data not publicly availableNot applicableNot applicableNot applicable

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Due to the limited public information on this compound, a generalized protocol for assessing the in vivo efficacy and toxicity of a novel MNK inhibitor in a xenograft model is provided below. This protocol is based on standard methodologies in preclinical cancer research.

General Protocol for In Vivo Efficacy and Toxicity Assessment of an MNK Inhibitor in a Xenograft Mouse Model

1. Cell Culture and Animal Models:

  • Cell Lines: Select a human cancer cell line with a known dependence on the MNK signaling pathway. Culture the cells in appropriate media and conditions.

  • Animals: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old. Acclimatize the animals for at least one week before the study begins. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend the cells in a suitable medium (e.g., a mixture of PBS and Matrigel).

  • Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Drug Formulation and Administration:

  • Formulate the MNK inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Administer the drug to the treatment groups according to the planned dosing schedule and dose levels. The control group receives the vehicle only.

5. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.

  • The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Other endpoints may include tumor growth delay and survival analysis.

6. Toxicity Assessment (Maximum Tolerated Dose - MTD determination):

  • In a separate cohort of tumor-bearing or non-tumor-bearing mice, administer escalating doses of the MNK inhibitor.

  • Monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and overall health.

  • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or other severe adverse effects).[1]

7. Pharmacodynamic and Histological Analysis:

  • At the end of the study, collect tumor and organ tissues.

  • Analyze tumor tissues for target engagement (e.g., by measuring the phosphorylation of eIF4E via Western blot or immunohistochemistry).

  • Perform histological analysis of major organs to assess for any drug-related toxicities.

Mandatory Visualization

Signaling Pathway

MNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors MNK Inhibitors Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth Factors->RTK Stress Stimuli Stress Stimuli p38 p38 MAPK Stress Stimuli->p38 Cytokines Cytokines Cytokines->p38 Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK1 MNK1 ERK->MNK1 MNK2 MNK2 ERK->MNK2 p38->MNK1 p38->MNK2 eIF4E eIF4E MNK1->eIF4E phosphorylates MNK2->eIF4E phosphorylates eIF4G eIF4G eIF4G->eIF4E forms complex with p-eIF4E p-eIF4E (Ser209) eIF4E->p-eIF4E Translation Cap-Dependent Translation p-eIF4E->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation This compound This compound This compound->MNK1 This compound->MNK2 Cercosporamide Cercosporamide Cercosporamide->MNK1 Cercosporamide->MNK2 CGP57380 CGP57380 CGP57380->MNK1

Caption: The MNK1/2 signaling pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Assessment of MNK Inhibitor cluster_invitro_details In Vitro Details cluster_invivo_efficacy_details Efficacy Study Details cluster_invivo_toxicity_details Toxicity Study Details A In Vitro Studies (IC50 Determination) B In Vivo Efficacy Studies (Xenograft Model) A->B C In Vivo Toxicity Studies (MTD Determination) A->C A1 Biochemical Assays (Kinase Activity) A->A1 A2 Cell-Based Assays (Proliferation, Apoptosis) A->A2 D Therapeutic Index Calculation (TD50 / ED50) B->D B1 Tumor Implantation B->B1 C->D C1 Dose Escalation C->C1 E Lead Candidate Selection D->E B2 Drug Administration B1->B2 B3 Tumor Growth Measurement B2->B3 B4 Pharmacodynamic Analysis B3->B4 C2 Clinical Observation C1->C2 C3 Body Weight Monitoring C2->C3 C4 Histopathology C3->C4

Caption: General experimental workflow for assessing therapeutic index.

References

ETP-45835: A Preclinical Comparative Analysis of a Novel MNK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data available for ETP-45835, a potent dual inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). Due to the limited publicly available preclinical data for this compound beyond its in vitro potency, this document focuses on a comparative analysis with other well-characterized MNK1/2 inhibitors: BAY 1143269, eFT508 (Tomivosertib), and Cercosporamide. This approach aims to provide a comprehensive understanding of the therapeutic potential and preclinical profile of this class of inhibitors.

Introduction to MNK1/2 Inhibition

MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that are activated downstream of the RAS-RAF-MEK-ERK and p38 MAPK signaling pathways. A key substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylation of eIF4E at Ser209 by MNK1/2 is a critical step in the translation of mRNAs encoding for proteins involved in cancer cell proliferation, survival, and immune evasion, such as c-Myc, Cyclin D1, and PD-L1. Inhibition of MNK1/2, therefore, represents a promising therapeutic strategy for various cancers.

Comparative Preclinical Data

In Vitro Potency and Selectivity

This compound has been identified as a potent inhibitor of both MNK1 and MNK2. The following table summarizes the reported in vitro potency of this compound and its comparators.

CompoundTargetIC50 (nM)Selectivity Notes
This compound MNK1646Selective against a panel of 24 other protein kinases.
MNK2575
BAY 1143269 MNK1Potent and selective-
eFT508 (Tomivosertib) MNK1/2Highly selective-
Cercosporamide MNK1/2Unique MNK inhibitorAlso inhibits Protein Kinase C1 (Pkc1) in fungi.
In Vitro Cellular Activity

Inhibition of MNK1/2 is expected to lead to a reduction in the phosphorylation of eIF4E and subsequent anti-proliferative effects in cancer cell lines.

CompoundCell Line(s)Effect on p-eIF4EAnti-proliferative Effects
This compound -Data not publicly availableData not publicly available
BAY 1143269 Various cancer cell linesInhibition of eIF4E phosphorylationReduced expression of downstream targets like survivin, Cdc25C, and cyclin B1.
eFT508 (Tomivosertib) Diffuse Large B-Cell Lymphoma (DLBCL) cell linesDose-dependent reduction in eIF4E phosphorylation (IC50 = 2-16 nM)[1]Anti-proliferative activity against multiple DLBCL cell lines.[1]
Cercosporamide Acute Myeloid Leukemia (AML) cellsDose-dependent suppression of eIF4E phosphorylation[2]Dose-dependent suppressive effects on primitive leukemic progenitors.[2]
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of MNK1/2 inhibitors has been demonstrated in various preclinical cancer models.

CompoundXenograft ModelDosing RegimenKey Findings
This compound --Data not publicly available
BAY 1143269 Non-small cell lung cancer (NSCLC), colorectal cancer, melanoma200 mg/kg (mice), 70 mg/kg (rats), once daily, oralSignificant monotherapy efficacy. Additive efficacy with chemotherapy.[3]
GlioblastomaOral administrationSignificant tumor growth reduction.[4]
eFT508 (Tomivosertib) Syngeneic tumor models-Significant anti-tumor activity mediated through tumor-infiltrating lymphocytes.
Cercosporamide Renal Cell Carcinoma (RCC)-Complete tumor growth arrest or reversal in combination with sunitinib (B231) or temsirolimus.
Acute Myeloid Leukemia (AML)In combination with cytarabineEnhanced anti-leukemic responses.[2]

Signaling Pathways and Experimental Workflows

MNK1/2 Signaling Pathway

The following diagram illustrates the central role of MNK1/2 in mediating signals from the MAPK pathways to regulate protein translation via eIF4E.

MNK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase Axis cluster_downstream Downstream Effects cluster_inhibition Growth_Factors Growth Factors Cytokines Stress RAS RAS Growth_Factors->RAS p38 p38 MAPK Growth_Factors->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 p38->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylation p_eIF4E p-eIF4E (Ser209) mRNA_Translation mRNA Translation (e.g., c-Myc, Cyclin D1, PD-L1) p_eIF4E->mRNA_Translation Cellular_Response Cancer Cell Proliferation, Survival & Immune Evasion mRNA_Translation->Cellular_Response ETP_45835 This compound & Comparators ETP_45835->MNK1_2 Inhibition

Caption: MNK1/2 signaling pathway and point of inhibition.
General Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of MNK1/2 inhibitors.

Experimental_Workflow Compound_Screening In Vitro Kinase Assays (e.g., IC50 determination) Cellular_Assays Cell-Based Assays (e.g., Western Blot for p-eIF4E, Proliferation Assays) Compound_Screening->Cellular_Assays Lead Compound Selection In_Vivo_Models In Vivo Xenograft Models (e.g., Tumor Growth Inhibition) Cellular_Assays->In_Vivo_Models Candidate Selection PK_PD_Tox Pharmacokinetics, Pharmacodynamics & Toxicology Studies In_Vivo_Models->PK_PD_Tox Efficacy Confirmation

Caption: Preclinical evaluation workflow for MNK1/2 inhibitors.

Experimental Protocols

Western Blot for Phospho-eIF4E (p-eIF4E)
  • Cell Culture and Treatment: Cancer cell lines are cultured to 70-80% confluency and treated with varying concentrations of the MNK1/2 inhibitor (e.g., this compound) or vehicle control for a specified duration (e.g., 2-24 hours).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the MNK1/2 inhibitor or vehicle control.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation. The crystals are then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured as an indicator of cell viability.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for cell proliferation is calculated.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the MNK1/2 inhibitor (e.g., via oral gavage) at a specified dose and schedule, while the control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Conclusion

This compound is a potent dual MNK1/2 inhibitor. While detailed public preclinical data for this compound is currently limited, the extensive research on comparator compounds such as BAY 1143269, eFT508 (Tomivosertib), and Cercosporamide provides a strong rationale for the continued investigation of this class of inhibitors. The available data on these alternatives demonstrate significant anti-tumor activity in a variety of preclinical cancer models, supporting the therapeutic potential of MNK1/2 inhibition. Further publication of preclinical data for this compound will be crucial for a more direct and comprehensive comparative assessment.

References

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